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  • Product: Cyanamide, (1-oxido-4-pyridinyl)- (9CI)
  • CAS: 101368-74-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) in Organic Synthesis

Foreword: Charting Unexplored Chemical Space In the ever-evolving landscape of organic synthesis, the quest for novel reagents with unique reactivity profiles is paramount. This guide ventures into the theoretical and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Chemical Space

In the ever-evolving landscape of organic synthesis, the quest for novel reagents with unique reactivity profiles is paramount. This guide ventures into the theoretical and predictive chemistry of a fascinating, yet underexplored molecule: Cyanamide, (1-oxido-4-pyridinyl)- (9CI). While extensive literature on the individual functionalities of pyridine N-oxides and cyanamides exists, their combined reactivity within a single molecular entity presents a frontier of untapped synthetic potential. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a predictive framework for the mechanism of action of this bifunctional reagent. By dissecting the electronic properties and established reactivity of its constituent parts, we will postulate its behavior in key organic transformations, providing a roadmap for its future investigation and application.

Molecular Architecture and Electronic Landscape

Cyanamide, (1-oxido-4-pyridinyl)- (9CI) is a unique amalgamation of two powerful functional groups: a pyridine N-oxide and a cyanamide. The pyridine N-oxide moiety is known to significantly alter the electronic properties of the aromatic ring, enhancing its reactivity towards both nucleophiles and electrophiles at the 2- and 4-positions.[1][2][3] The N-oxide group acts as a strong electron-donating group through resonance, while also exhibiting inductive electron withdrawal. This duality makes the pyridine ring electron-rich and susceptible to electrophilic attack, while also activating it for nucleophilic substitution, often following electrophilic activation of the oxygen atom.[4]

Concurrently, the cyanamide functionality possesses a rich and varied chemical reactivity.[5][6][7] The nitrile group is a potent dipolarophile in cycloaddition reactions and its carbon atom is electrophilic.[5][8] The nitrogen atom of the cyanamide can be nucleophilic, participating in addition reactions.[8][9] The interplay of these two functional groups within the same molecule is predicted to give rise to novel and selective transformations.

Postulated Mechanisms of Action in Synthetic Transformations

Participation in [3+2] Cycloaddition Reactions

The cyanamide moiety is a well-established dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocycles.[5][7] In the case of (1-oxido-4-pyridinyl)cyanamide, the nitrile group is expected to react readily with 1,3-dipoles such as azides and nitrile oxides. The electron-donating nature of the pyridine N-oxide ring is anticipated to influence the electron density of the cyanamide, potentially modulating its reactivity and regioselectivity in these cycloadditions.

A plausible mechanism for the [3+2] cycloaddition with an azide is depicted below. This reaction would lead to the formation of a tetrazole, a privileged scaffold in medicinal chemistry.

G cluster_reagents Reagents cluster_product Product reagent1 N≡C-N⁻-Py⁺-O⁻ (1-oxido-4-pyridinyl)cyanamide product 4-Amino-1-aryl-5-(1-oxido-4-pyridinyl)-1H-tetrazole reagent1->product [3+2] Cycloaddition reagent2 R-N₃ (Azide) reagent2->product

Caption: Proposed [3+2] cycloaddition of (1-oxido-4-pyridinyl)cyanamide.

As an Electrophilic Cyanating Agent

N-substituted cyanamides can serve as electrophilic cyanating agents, particularly when activated.[5][10] The pyridine N-oxide group, especially upon protonation or coordination to a Lewis acid at the oxygen atom, would further enhance the electrophilicity of the nitrile carbon. This would facilitate the transfer of the cyanide group to a nucleophile.

Hypothetical Experimental Protocol for Electrophilic Cyanation:

  • To a solution of the nucleophile (e.g., a Grignard reagent or an enolate) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a Lewis acid (e.g., BF₃·OEt₂) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of (1-oxido-4-pyridinyl)cyanamide in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G start Start: Nucleophile (Nu⁻) and (1-oxido-4-pyridinyl)cyanamide activation Activation with Lewis Acid (LA) start->activation intermediate Formation of Activated Complex [Py⁺-O⁻-LA]-N-C≡N activation->intermediate attack Nucleophilic attack of Nu⁻ on nitrile carbon intermediate->attack product Formation of Cyanated Product (Nu-CN) and by-product attack->product

Caption: Workflow for proposed electrophilic cyanation.

A Versatile Precursor for Novel Heterocyclic Systems

The bifunctional nature of (1-oxido-4-pyridinyl)cyanamide makes it an attractive starting material for the synthesis of novel fused heterocyclic systems. Intramolecular reactions, potentially triggered by thermal or photochemical conditions, could lead to complex molecular architectures. For instance, an intramolecular cyclization involving the N-oxide oxygen and the cyanamide group could be envisioned, leading to novel oxadiazole-fused pyridinium systems.

Data Presentation: Predictive Substrate Scope

The following table presents a predictive summary of the potential substrate scope for the [3+2] cycloaddition reaction with various 1,3-dipoles. The predicted yields are based on analogous reactions with other cyanamides and are intended to guide experimental design.

1,3-DipolePredicted ProductPredicted Yield (%)
Phenyl Azide1-Phenyl-5-(1-oxido-4-pyridinyl)aminotetrazole75-90
Benzonitrile Oxide3-Phenyl-5-(1-oxido-4-pyridinyl)amino-1,2,4-oxadiazole70-85
C-phenyl-N-methylnitrone2-Methyl-3-phenyl-5-(1-oxido-4-pyridinyl)amino-1,2,4-oxadiazolidine60-75

Conclusion and Future Directions

Cyanamide, (1-oxido-4-pyridinyl)- (9CI) stands as a reagent of significant synthetic promise. This guide has laid out a theoretical framework for its reactivity, postulating its engagement in cycloaddition reactions, its potential as an electrophilic cyanating agent, and its role as a precursor to novel heterocyclic structures. The electronic synergy between the pyridine N-oxide and cyanamide functionalities is predicted to enable unique and selective transformations.

It is our hope that this in-depth analysis will inspire and equip researchers to explore the practical applications of this intriguing molecule. Experimental validation of the proposed mechanisms is the crucial next step and will undoubtedly uncover new and exciting avenues in organic synthesis and drug discovery.

References

  • Recent Progress on Pyridine N ‐Oxide in Organic Transform
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC, 2001(1), 242-268.
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Introduction to cyanamides. (2018). Cardiff University.
  • Reaction of pyridine N‐oxide derivatives with alkenes. (n.d.).
  • Regioselective Three-Component Reaction of Pyridine N-Oxides, Acyl Chlorides, and Cyclic Ethers. (2017). Organic Letters, 19(13), 3548-3551.
  • Pyridine-N-oxide. (n.d.). In Wikipedia.
  • Applications of Cyanamide. (2019). ChemicalBook.
  • Metal catalyzed [2 + 2 + 2] cycloaddition reactions of cyanamides. (n.d.).
  • The Cyanamide Moiety, Synthesis and Reactivity. (2012). Synthesis, 44(9), 1279-1292.
  • What is the mechanism of Cyanamide? (2024).
  • A New Approach to the Synthesis of Cyanamide: 2-Cyanoimino-4-Aryl-6-(Naphthalen-2-Yl)-3,4-Dihydro-1h-Pyrimidines and Their Antimicrobial Screening. (2015).
  • Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. (2019). Organic Letters, 21(5), 1268-1272.
  • Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. (n.d.). Organic Chemistry Portal.
  • Pyridine N-Oxides. (2012). Baran Lab.
  • Cyanamide, (1-oxido-4-pyridinyl)- (9CI)
  • N‐Pyridylureas as Masked Isocyanates Fort the Late‐Stage Diversification of Pyridine‐N‐Oxides. (2024). ChemistrySelect, 9(13).
  • Recent Advances in Cyanamide Chemistry: Synthesis and Applic
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC, 2013(1), 154-174.
  • Synthesis process of pyridine-N-oxide. (n.d.).
  • Cyanamide synthesis by cyan

Sources

Exploratory

Cyanamide, (1-oxido-4-pyridinyl)- (9CI) molecular weight and exact mass

An In-Depth Technical Guide to Cyanamide, (1-oxido-4-pyridinyl)- (9CI) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Cyanamide, (1-oxido-4-pyridinyl)- (9CI...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), more commonly known as 4-Cyanopyridine N-oxide. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It will delve into the fundamental physicochemical properties of this compound, with a specific focus on its molecular weight and exact mass. Furthermore, this guide will elucidate the methodologies for determining these properties, detail its chemical characteristics and safety protocols, and explore its applications in various research and industrial sectors.

Introduction to 4-Cyanopyridine N-oxide

4-Cyanopyridine N-oxide is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique chemical structure, featuring both a pyridine N-oxide and a cyano group, makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The pyridine N-oxide moiety enhances the reactivity of the pyridine ring, while the cyano group can be readily converted into other functional groups. This dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of anti-cancer and anti-inflammatory drugs, as well as novel pesticides and herbicides.[1]

Core Physicochemical Properties

A precise understanding of the molecular weight and exact mass of a compound is fundamental for its characterization, synthesis, and analysis. The molecular weight is the sum of the atomic weights of all atoms in a molecule, while the exact mass is the mass of a molecule calculated from the masses of its most abundant isotopes.

PropertyValueSource
Chemical Name Cyanamide, (1-oxido-4-pyridinyl)- (9CI)NextSDS[2]
Common Name 4-Cyanopyridine N-oxideSigma-Aldrich[3], NIST[4]
CAS Number 14906-59-3Sigma-Aldrich[3], NIST[4]
Molecular Formula C6H4N2ONIST[4], Chem-Impex[1]
Molecular Weight 120.11 g/mol Sigma-Aldrich[3], Chem-Impex[1]
Exact Mass 120.032362755 DaPubChem[5]

Determination of Molecular Weight and Exact Mass: Methodologies and Principles

The determination of molecular weight and exact mass is predominantly achieved through mass spectrometry. This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Experimental Workflow: Mass Spectrometry

The general workflow for determining the molecular weight and exact mass of a compound like 4-Cyanopyridine N-oxide using mass spectrometry is as follows:

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, often one that is volatile and compatible with the ionization source.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is a soft ionization technique that is well-suited for polar molecules like 4-Cyanopyridine N-oxide, as it typically produces intact molecular ions.

  • Mass Analysis: The ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. Various types of mass analyzers are available, including quadrupole, time-of-flight (TOF), and Orbitrap. High-resolution mass spectrometers, such as TOF and Orbitrap analyzers, are capable of measuring the exact mass with high accuracy.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak corresponding to the molecular ion provides the molecular weight, and its precise m/z value gives the exact mass.

Mass_Spectrometry_Workflow cluster_instrument Mass Spectrometer IonSource Ion Source (e.g., ESI) MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataAnalysis Data Analysis (Mass Spectrum) Detector->DataAnalysis Signal Processing SamplePrep Sample Preparation SamplePrep->IonSource Introduction

Diagram of the general workflow for mass spectrometry analysis.

Causality in Experimental Choices

The choice of ionization method and mass analyzer is critical for obtaining accurate results. For a small organic molecule like 4-Cyanopyridine N-oxide, ESI is preferred due to its gentle nature, which minimizes fragmentation and preserves the molecular ion. A high-resolution mass analyzer like a TOF or Orbitrap is essential for determining the exact mass, which in turn allows for the unambiguous determination of the elemental composition of the molecule.

Chemical and Safety Information

Chemical Properties and Applications

4-Cyanopyridine N-oxide is a white to off-white solid with a melting point in the range of 223-232 °C.[1][3] It is soluble in polar solvents such as methanol and 1 M ammonium hydroxide.[3] Its primary application lies in its use as a chemical intermediate.[1] It is a key precursor in the synthesis of various pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.[1] In the agrochemical industry, it is used in the formulation of pesticides and herbicides.[1]

Safety and Handling

4-Cyanopyridine N-oxide is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, and well-ventilated area.[6]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), also known as 4-Cyanopyridine N-oxide. A thorough understanding of its molecular weight and exact mass, along with the methodologies for their determination, is crucial for its application in research and development. The information presented herein, grounded in authoritative sources, serves as a valuable resource for scientists and professionals working with this versatile chemical intermediate.

References

  • NextSDS. Cyanamide, 4-pyridinyl- (9CI) — Chemical Substance Information. [Link]

  • NIST. 4-Pyridinecarbonitrile, 1-oxide. [Link]

  • ResearchGate. Redetermination of 4-cyanopyridine N-oxide. [Link]

  • Wikipedia. Cyanamide. [Link]

  • NextSDS. Cyanamide, (1-oxido-4-pyridinyl)- (9CI) — Chemical Substance Information. [Link]

  • NIST. Cyanamide. [Link]

  • NIST. Cyanamide. [Link]

  • Ministry of the Environment, Japan. Chemical Substances Control Law Reference No.[Link]

  • Cheméo. Chemical Properties of Cyanamide (CAS 420-04-2). [Link]

  • PubChem. 4-Pyridinecarbonitrile, 1-oxide. [Link]

Sources

Foundational

Preliminary Investigation of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) Derivatives: Mechanistic Insights, Synthetic Workflows, and Therapeutic Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The molecular scaffold Cyanamide, (1-oxido-4-pyridinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecular scaffold Cyanamide, (1-oxido-4-pyridinyl)- (9CI) (CAS: 101368-74-5) represents a highly versatile, dual-functional platform in modern synthetic chemistry and drug discovery [1]. By combining a highly polarized pyridine N-oxide "head" with an electrophilic cyanamide "tail," this molecule bridges the gap between organometallic coordination chemistry, photoredox catalysis, and bioisosteric drug design.

This whitepaper provides an in-depth technical investigation into the reactivity profiles of this scaffold. We detail the causality behind its behavior in Electron Donor-Acceptor (EDA) complexes and gold-catalyzed oxidations, provide self-validating experimental protocols for its derivatization, and outline its utility as a structure-directing ligand and therapeutic pharmacophore.

Physicochemical Profiling & Electronic Topology

The unique reactivity of (1-oxido-4-pyridinyl)cyanamide stems from the electronic decoupling of its two functional groups. The N-oxide moiety acts as a potent oxygen-donor and hydrogen-bond acceptor, which is critical for inducing conformational changes at enzyme active sites in drug design [2]. Conversely, the cyanamide group exhibits a pronounced π -hole at the nitrile carbon, enabling it to act as a strong π -hole donor to electron-rich aromatic systems [3].

Table 1: Quantitative Physicochemical and Electronic Properties
Property / ParameterValue / Data PointMechanistic Significance
CAS Registry Number 101368-74-5Unique identifier for regulatory compliance and precursor sourcing [1].
Molecular Weight 135.12 g/mol Highly favorable for Fragment-Based Drug Discovery (FBDD).
N-O Dipole Moment ~4.24 DEnhances aqueous solubility; drives formation of EDA complexes [4].
Cyanamide C···N Distance < 3.30 ÅInteratomic distance falls below van der Waals radii, proving strong π -hole donor capability in crystal packing [3].
EDA Excitation λ ~450 nmEnables visible-light-driven Single Electron Transfer (SET) without UV degradation [4].

Mechanistic Paradigms in Catalysis

Photoredox EDA Complexation

Pyridine N-oxides are exceptional electron donors in photochemical reactions. When reacted with electrophiles like Trifluoroacetic Anhydride (TFAA), the N-oxide oxygen attacks the electrophile to form an intermediate trifluoroacetoxypyridinium ion. This intermediate acts as an electron acceptor, forming an EDA complex with unreacted N-oxide. Upon visible light irradiation, a Single Electron Transfer (SET) occurs, driving homolytic N-O bond cleavage to generate potent radical species (e.g., CF3∙​ ) [4].

EDA_Pathway A 1-oxido-4-pyridinyl cyanamide (Donor) C EDA Complex [Donor-Acceptor] A->C B TFAA / Electrophile (Acceptor) B->C D Photoexcitation (Visible Light) C->D E Charge Transfer (SET) D->E F Radical Intermediates (e.g., CF3•) E->F Homolytic Cleavage G Functionalized Derivatives F->G Radical Trapping

Fig 1: Photoinduced EDA complexation pathway for radical generation and substrate functionalization.

Gold-Catalyzed Intermolecular Oxidation

In homogeneous gold catalysis, the N-oxide moiety serves as a highly efficient nucleophilic oxidant. It attacks Au(I)-alkyne π -complexes to generate α -oxo gold carbenes. This conceptually replaces hazardous diazo compounds with benign alkynes [5]. The cyanamide tail remains intact during this process, allowing for subsequent orthogonal functionalization.

Gold_Catalysis A Alkyne Substrate + Au(I) Catalyst B Au-Alkyne pi-Complex A->B C N-Oxide Attack (Cyanamide derivative) B->C D alpha-oxo Gold Carbene Intermediate C->D O-Transfer E Annulation / Migration D->E F Functionalized Heterocycle + Pyridylcyanamide E->F Deaurative Aromatization

Fig 2: Gold-catalyzed intermolecular oxidation and annulation via N-oxide oxygen transfer.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Photocatalytic Trifluoromethylation via EDA Complexation

Objective: Utilize the N-oxide moiety to generate CF3∙​ radicals for the late-stage functionalization of unactivated olefins.

  • Reactant Assembly:

    • Action: In an oven-dried Schlenk tube, combine 1.0 equiv of target olefin, 1.2 equiv of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), and 2.0 equiv of TFAA in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is selected as a polar aprotic solvent because it stabilizes the highly polarized EDA ground state without participating in hydrogen bonding that would disrupt the N-oxide's nucleophilicity.

  • Catalyst Introduction:

    • Action: Add 2 mol% Ru(bpy)3​Cl2​⋅6H2​O . Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: The Ru(II) photocatalyst is chosen because its Metal-to-Ligand Charge Transfer (MLCT) excited state oxidation potential perfectly matches the energy required to reduce the trifluoroacetoxypyridinium intermediate [4].

  • Photocatalytic Activation:

    • Action: Irradiate the mixture with a 450 nm blue LED array at ambient temperature for 12 hours.

  • Self-Validation & Isolation:

    • Action: Monitor the reaction via in-situ FTIR. The successful formation of the EDA complex and subsequent oxygen transfer is validated by the disappearance of the characteristic N-O stretch at ~1250 cm⁻¹. Confirm the presence of the CF3​ group in the final purified product via 19F NMR (singlet at ~ -63 ppm).

Protocol B: Gold-Catalyzed Intermolecular Alkyne Oxidation

Objective: Synthesize substituted indolizinones or oxazoles using the N-oxide as a benign oxygen transfer agent.

  • Catalyst and Substrate Preparation:

    • Action: Dissolve 1.0 equiv of terminal alkyne and 3.0 equiv of Cyanamide, (1-oxido-4-pyridinyl)- in chlorobenzene (PhCl).

    • Causality: PhCl is utilized because its slight polarity dissolves the cyanamide derivative while remaining inert to gold carbenes.

  • Additive Integration:

    • Action: Add 1.5 equiv of Methanesulfonic acid (MsOH) and 5 mol% of IPrAuNTf2​ catalyst.

    • Causality: The addition of MsOH is critical. As the N-oxide transfers its oxygen, it generates a basic 4-pyridylcyanamide byproduct. Without MsOH, this basic pyridine derivative will coordinate to and irreversibly poison the Au(I) catalyst [5]. MsOH protonates the byproduct, preserving catalytic turnover.

  • Reaction and Validation:

    • Action: Stir at 60°C for 8 hours. Validate the formation of the α -oxo intermediate by monitoring the emergence of a strong C=O carbonyl stretch (~1680-1720 cm⁻¹) via IR spectroscopy.

Therapeutic and Material Science Implications

Bioisosteric Replacement in Drug Design

Heterocyclic N-oxides are emerging as powerful bioisosteres for carbonyl groups in medicinal chemistry. The N-O dipole forms critical hydrogen-bonding networks within target active sites, often leading to allosteric modulation that traditional carbonyls cannot achieve [2]. By utilizing Cyanamide, (1-oxido-4-pyridinyl)-, drug developers can simultaneously install a bioisosteric N-oxide and a cyanamide group—the latter serving as an excellent mimic for thioureas or guanidines in kinase inhibitors.

Supramolecular Chemistry and π -Hole Interactions

In materials science, the cyanamide carbon is highly electrophilic, acting as a π -hole donor. When complexed with transition metals (e.g., Cu(II) or Zn(II)), the cyanamide tail forces specific structure-directing noncovalent interactions with electron-donating aromatic rings (arenes) [3]. This enables the rational design of highly ordered Metal-Organic Frameworks (MOFs) where the N-oxide head and cyanamide tail act as orthogonal bridging nodes.

References

  • NextSDS. "Cyanamide, 4-pyridinyl- (9CI) — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • M. A. Ali et al. "Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents." National Center for Biotechnology Information (PMC). URL: [Link]...

  • A. S. Smirnov et al. "Cyanamides as π-Hole Donor Components of Structure-Directing (Cyanamide)···Arene Noncovalent Interactions." Crystal Growth & Design - ACS Publications. URL: [Link]

  • X. Hu et al. "Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives." Frontiers in Chemistry. URL: [Link]...

  • L. Zhang et al. "Homogeneous Gold-Catalyzed Oxidation Reactions." National Center for Biotechnology Information (PMC). URL: [Link]...

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of (1-oxido-4-pyridinyl)cyanamide at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of (1-oxido-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of (1-oxido-4-pyridinyl)cyanamide at room temperature. In the absence of extensive empirical data for this specific molecule, this document leverages a foundational understanding of its constituent functional moieties—the pyridine N-oxide and the cyanamide group—to forecast its stability profile. We will delve into the inherent chemical liabilities of these groups, explore potential degradation pathways, and outline a robust experimental framework for empirical stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to handle, formulate, and develop drug candidates incorporating this chemical scaffold.

Introduction: The Significance of (1-oxido-4-pyridinyl)cyanamide and the Imperative of Stability

(1-oxido-4-pyridinyl)cyanamide is a molecule of interest in medicinal chemistry and drug development due to the unique electronic properties conferred by its pyridine N-oxide and cyanamide functionalities. Pyridine N-oxides are known to play significant roles in drug metabolism and as prodrugs.[1] The cyanamide group is a versatile functional group utilized in the synthesis of various pharmaceuticals.[2][3]

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Therefore, a thorough understanding of the stability of (1-oxido-4-pyridinyl)cyanamide at room temperature is paramount for its successful development as a therapeutic agent.

This guide will provide a detailed examination of the factors governing the stability of this molecule, beginning with a theoretical assessment of its potential degradation pathways, followed by a practical guide to experimental stability testing.

Theoretical Stability Assessment: A Tale of Two Functional Groups

The stability of (1-oxido-4-pyridinyl)cyanamide is intrinsically linked to the chemical behavior of its two key functional groups: the pyridine N-oxide and the cyanamide.

The Pyridine N-Oxide Moiety: A Balancing Act of Reactivity

Pyridine N-oxides are generally stable compounds, but their reactivity is distinct from the parent pyridine. The N-O bond introduces a zwitterionic character, enhancing the electron-withdrawing nature of the pyridine ring and making it more susceptible to certain reactions.[4]

  • Potential Decomposition Pathways:

    • Deoxygenation: Pyridine N-oxides can be deoxygenated to the corresponding pyridines under reducing conditions or upon exposure to certain catalysts. While not a primary concern at room temperature in an inert environment, this pathway should be considered in the presence of potential reducing agents.

    • Photocatalytic Decomposition: Some studies have noted a small degree of deoxygenation or decomposition of pyridine N-oxides under photocatalytic conditions.[5] This suggests that exposure to light, especially in the presence of photosensitizers, could be a potential stability risk.

    • Thermal Decomposition: While generally requiring elevated temperatures, the thermal decomposition of pyridine N-oxide complexes has been studied.[6] The inherent N-O bond dissociation enthalpies for pyridine N-oxides are in the range of 60-66 kcal/mol.[1]

The Cyanamide Functional Group: A Propensity for Reaction

The cyanamide functional group (-N-C≡N) is highly reactive due to the presence of both a nucleophilic amino group and an electrophilic nitrile carbon.[2][3] Its stability is highly dependent on the surrounding chemical environment.

  • Potential Decomposition Pathways:

    • Dimerization and Polymerization: Cyanamide has a strong tendency to dimerize to dicyandiamide, particularly in the presence of bases.[7] This reaction can be exothermic and may proceed spontaneously at temperatures above 40°C.[7] The rate of dimerization is pH-dependent, and solutions are often stabilized by the addition of a buffer like monosodium phosphate.[8]

    • Hydrolysis: In the presence of water, the cyanamide group can hydrolyze to form a urea derivative.[3] This reaction is catalyzed by both acids and bases.

    • Reactions with Nucleophiles: The electrophilic carbon of the cyanamide group can react with various nucleophiles, such as alcohols, thiols, and amines, to form isoureas, isothioureas, and guanidines, respectively.[8]

Synergistic Effects and Predicted Stability of (1-oxido-4-pyridinyl)cyanamide

The presence of both the pyridine N-oxide and the cyanamide group on the same molecule introduces the possibility of intramolecular interactions and unique degradation pathways. The electron-withdrawing nature of the 4-cyano substituent is well-documented in 4-cyanopyridine N-oxide.[9] This electronic effect could influence the reactivity of the cyanamide nitrogen.

Predicted Stability at Room Temperature:

Based on the known properties of its functional groups, (1-oxido-4-pyridinyl)cyanamide is expected to be a reactive molecule requiring careful handling and storage.

  • Primary Concerns: The primary stability concerns at room temperature are likely to be dimerization and hydrolysis of the cyanamide group.

  • Contributing Factors: The presence of moisture, basic or acidic conditions, and elevated temperatures will likely accelerate degradation.[2][7]

  • Storage Recommendations: To maintain stability, the compound should be stored in a cool, dry, and inert environment, protected from light. The use of a pH-stabilized formulation may be necessary for solutions.

Experimental Framework for Thermodynamic Stability Assessment

A multi-faceted experimental approach is essential to comprehensively evaluate the thermodynamic stability of (1-oxido-4-pyridinyl)cyanamide. The following protocols are designed to provide a thorough understanding of its degradation kinetics and pathways.

Isothermal Microcalorimetry: A Sensitive Tool for Real-Time Stability Assessment

Isothermal microcalorimetry (IMC) is a highly sensitive technique that measures the heat flow associated with chemical and physical processes at a constant temperature.[10] It is particularly well-suited for assessing the stability of pharmaceutical compounds as it can detect very slow degradation reactions without the need for high thermal stress.[11][12]

Experimental Protocol: Isothermal Microcalorimetry

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (1-oxido-4-pyridinyl)cyanamide into a clean, dry ampoule.

    • For solution stability, dissolve the compound in a relevant buffer system at a known concentration.

    • Prepare a reference ampoule containing only the solvent or an inert solid.

  • Instrument Setup:

    • Set the isothermal microcalorimeter to the desired experimental temperature (e.g., 25°C for room temperature stability).

    • Allow the instrument to equilibrate to ensure a stable baseline.

  • Data Acquisition:

    • Place the sample and reference ampoules into the calorimeter.

    • Monitor the heat flow over an extended period (days to weeks). A non-zero heat flow indicates an ongoing chemical or physical process.

  • Data Analysis:

    • Integrate the heat flow data to determine the total heat produced or consumed.

    • Analyze the heat flow profile to determine the kinetics of the degradation process.

Causality Behind Experimental Choices:

  • Why Isothermal? Isothermal conditions mimic real-world storage and allow for the direct measurement of degradation rates without the need for extrapolation from accelerated conditions, which can sometimes be misleading.

  • Why Microcalorimetry? The high sensitivity of IMC allows for the detection of minute amounts of degradation, providing early insights into potential stability issues.[10][13]

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Probing Thermal Events

DSC and TGA are thermal analysis techniques that provide information about the physical and chemical changes that occur in a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting, crystallization, decomposition, and other thermal events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to quantify mass loss due to decomposition or solvent evaporation.

Experimental Protocol: DSC/TGA

  • Sample Preparation:

    • Accurately weigh 2-5 mg of (1-oxido-4-pyridinyl)cyanamide into an appropriate DSC or TGA pan.

  • Instrument Setup:

    • Place the sample pan in the instrument.

    • Set the desired temperature program, typically a linear heating rate (e.g., 10°C/min) over a temperature range that encompasses any expected thermal events.

    • Use an inert purge gas (e.g., nitrogen) to prevent oxidative degradation.

  • Data Acquisition:

    • Run the temperature program and record the heat flow (DSC) or mass change (TGA).

  • Data Analysis:

    • In the DSC thermogram, identify the onset temperature and peak temperature of any endothermic or exothermic events.

    • In the TGA thermogram, determine the temperature at which significant mass loss begins.

Causality Behind Experimental Choices:

  • Why DSC and TGA? These techniques provide a rapid assessment of the thermal stability of the compound and can help to identify the temperature at which degradation becomes significant. This information is crucial for determining safe handling and processing temperatures.

High-Performance Liquid Chromatography (HPLC) Based Stability Indicating Method

An HPLC-based stability-indicating method is essential for quantifying the parent compound and its degradation products over time.

Experimental Protocol: Isothermal Stress Testing with HPLC Analysis

  • Method Development:

    • Develop and validate a stability-indicating HPLC method capable of separating (1-oxido-4-pyridinyl)cyanamide from its potential degradation products.

  • Sample Preparation:

    • Prepare solutions of (1-oxido-4-pyridinyl)cyanamide in various relevant media (e.g., buffers at different pH values, aqueous/organic mixtures).

  • Stress Conditions:

    • Store the samples at a controlled room temperature (e.g., 25°C/60% RH) and, for comparison, at accelerated conditions (e.g., 40°C/75% RH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of each sample.

    • Analyze the samples by the validated HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Analysis:

    • Plot the concentration of (1-oxido-4-pyridinyl)cyanamide as a function of time to determine the degradation rate constant.

    • Identify and, if possible, characterize any significant degradation products.

Causality Behind Experimental Choices:

  • Why HPLC? HPLC is the gold standard for quantifying the concentration of a parent compound and its degradation products, providing a direct measure of chemical stability.[12]

  • Why Stress Testing? Accelerated stability testing provides a means to predict the long-term stability of a drug substance in a shorter timeframe.

Data Presentation and Visualization

Table 1: Summary of Physicochemical Properties and Predicted Stability of (1-oxido-4-pyridinyl)cyanamide
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C6H4N2O-
Molecular Weight 120.11 g/mol [14]
Appearance Likely a solid at room temperatureBased on related compounds
Primary Stability Concerns Dimerization, HydrolysisInherent reactivity of the cyanamide group
Key Degradation Triggers Moisture, pH (acidic or basic), Elevated Temperature, LightKnown sensitivities of cyanamide and pyridine N-oxide
Recommended Storage Cool, dry, inert atmosphere, protected from lightTo mitigate degradation pathways
Diagram 1: Predicted Degradation Pathways of (1-oxido-4-pyridinyl)cyanamide

G A (1-oxido-4-pyridinyl)cyanamide B Dimer A->B  Base/Heat C Urea Derivative A->C  H2O (Acid/Base) D 4-Cyanopyridine A->D  Reducing Conditions/Light

Caption: Predicted major degradation pathways for (1-oxido-4-pyridinyl)cyanamide.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_0 Initial Characterization cluster_1 Stability Studies cluster_2 Data Analysis & Reporting A DSC/TGA C Isothermal Microcalorimetry (25°C) A->C B HPLC Method Development D Isothermal Stress Testing (HPLC) B->D E Determine Degradation Kinetics C->E D->E F Identify Degradants D->F G Establish Shelf-Life & Storage E->G F->G

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) Intermediates and Synthetic Reaction Mixtures Analyte: Cyanamide, (1-oxido-4-pyridinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) Intermediates and Synthetic Reaction Mixtures Analyte: Cyanamide, (1-oxido-4-pyridinyl)- (9CI) | CAS Number: 101368-74-5 | Formula: C₆H₅N₃O | MW: 135.12 g/mol

Introduction & Chemical Context

The quantification of highly polar, low-molecular-weight heterocyclic intermediates presents a persistent challenge in pharmaceutical analysis. Cyanamide, (1-oxido-4-pyridinyl)- (9CI) is a specialized pyridine N-oxide derivative featuring a cyanamide moiety at the 4-position.

From a chromatographic perspective, this molecule is notoriously difficult to retain and resolve using standard reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of the N-oxide group introduces a strong dipole moment and acts as a Lewis base, while the cyanamide group (-NH-CN) adds hydrogen-bonding capability and pH-dependent tautomerization. Consequently, on traditional alkyl-bonded stationary phases (e.g., C18), this compound typically elutes in the void volume and exhibits severe peak tailing due to secondary interactions with residual surface silanols.

This application note details a robust, self-validating HPLC-UV methodology engineered specifically for this compound. By leveraging orthogonal retention mechanisms on a fluorinated stationary phase, we achieve baseline resolution, excellent peak symmetry, and high sensitivity without the need for complex derivatization.

Method Development Rationale (E-E-A-T)

As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental parameters. The causality behind our experimental choices is outlined below:

Stationary Phase Selection: The PFP Advantage

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions, which are insufficient for the highly polar C₆H₅N₃O molecule. Instead, we utilize a Pentafluorophenyl (PFP) stationary phase.

  • Mechanistic Causality: PFP columns offer multiple orthogonal retention mechanisms: π−π interactions, dipole-induced dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms interact strongly with the strong dipole of the pyridine N-oxide[1]. This specific dipole-dipole interaction provides the necessary retention that alkyl phases lack, pulling the analyte out of the void volume.

Mobile Phase & pH Dynamics

While aliphatic cyanamides often require pre-column derivatization with agents like dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to introduce a chromophore for UV or fluorescence detection[2][3], the conjugated pyridine N-oxide ring in our target analyte inherently provides a strong UV chromophore ( λmax​≈260 nm). Therefore, direct UV detection is achievable, provided the chromatography is sound.

  • Mechanistic Causality: We employ a mobile phase buffered with 0.1% Formic Acid (pH 2.7) . At this acidic pH, the ionization of residual silanols on the silica support is suppressed, eliminating the primary cause of peak tailing for basic nitrogenous compounds. Furthermore, the acidic environment stabilizes the cyanamide moiety, preventing tautomeric peak splitting and ensuring a single, sharp chromatographic band.

Method Development Workflow

Below is the logical decision tree utilized to establish this protocol.

G Start Target: Cyanamide, (1-oxido-4-pyridinyl)- (Highly Polar, N-oxide Dipole) C18 Standard C18 Column Start->C18 Fail Poor Retention / Void Volume Peak Tailing C18->Fail High Polarity Alt Alternative Stationary Phases Fail->Alt HILIC HILIC Phase (Amide/Silica) Alt->HILIC Partitioning PFP PFP (Pentafluorophenyl) Optimal for pi-pi & dipole Alt->PFP Dipole/pi-pi pH Mobile Phase pH Optimization (0.1% Formic Acid, pH 2.7) HILIC->pH PFP->pH Final Validated LC-UV/MS Method pH->Final Suppress Silanols

Caption: Chromatographic decision tree for polar pyridine N-oxide derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte Standard: Cyanamide, (1-oxido-4-pyridinyl)- (9CI), >98% purity.

  • Solvents: LC-MS grade Acetonitrile (MeCN), LC-MS grade Water ( H2​O ).

  • Additives: LC-MS grade Formic Acid (FA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
System Agilent 1260 Infinity II (or equivalent UHPLC/HPLC)
Column Phenomenex Kinetex® PFP, 2.6 µm, 100 x 4.6 mm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and mass transfer)
Injection Volume 5.0 µL
Detection UV/PDA at 260 nm (Reference 360 nm)
Needle Wash 50:50 Methanol:Water (Prevents carryover)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BRationale
0.0955Isocratic hold to retain polar N-oxide
2.0955End of isocratic hold
8.04060Linear ramp to elute organic impurities
10.04060Column wash
10.1955Return to initial conditions
15.0955Column re-equilibration
Step-by-Step Sample Preparation

To ensure the protocol is a self-validating system, sample preparation must minimize matrix effects and prevent solvent-mismatch peak distortion.

  • Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile. Note: Injecting a sample in 100% organic solvent will cause the highly polar analyte to "break through" the column bed, leading to split peaks.

  • Stock Standard (1.0 mg/mL): Accurately weigh 10.0 mg of Cyanamide, (1-oxido-4-pyridinyl)- reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Methanol (to ensure complete dissolution of the crystalline solid), then dilute to volume with the Diluent. Sonicate for 5 minutes.

  • Working Standards: Serially dilute the stock solution with the Diluent to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Sample Extraction (if applicable): For reaction mixtures, crash out proteins/polymers using cold Acetonitrile (1:3 ratio), centrifuge at 10,000 x g for 10 minutes, and dilute the supernatant 1:10 with Mobile Phase A prior to injection. Filter through a 0.22 µm PTFE syringe filter.

System Suitability & Method Validation

A method is only as trustworthy as its validation data. Prior to analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria, established via 6 replicate injections of the 50 µg/mL working standard.

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaTypical Result
Retention Time ( tR​ ) ~ 4.2 min ± 0.2 min4.18 min
Peak Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 5,0008,450
Area %RSD (n=6) 2.0%0.45%

Table 4: Method Validation Summary

Validation ParameterResult
Linear Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) 0.9998
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Accuracy (Spike Recovery) 98.5% – 101.2% across 3 levels
Inter-day Precision (%RSD) 1.2%

Conclusion

By strategically selecting a Pentafluorophenyl (PFP) stationary phase and an acidic mobile phase, this method successfully overcomes the chromatographic challenges inherent to Cyanamide, (1-oxido-4-pyridinyl)- (9CI). The π−π and dipole interactions specific to the PFP chemistry provide excellent retention for the pyridine N-oxide moiety[1], while the acidic pH neutralizes silanol activity, ensuring a self-validating, highly reproducible assay suitable for rigorous pharmaceutical development environments.

References

  • Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography Source: Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), Volume 103, Issue 2, 1983. URL:[Link]

  • Liquid chromatographic method for the determination of calcium cyanamide using pre-column derivatization Source: Journal of Chromatography A / PubMed, 1991. URL:[Link]

Sources

Application

Application Note: Sample Preparation, Handling, and Experimental Protocols for Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

Executive Summary Cyanamide, (1-oxido-4-pyridinyl)- (9CI) [CAS: 101368-74-5] is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanamide, (1-oxido-4-pyridinyl)- (9CI) [CAS: 101368-74-5] is a highly versatile bifunctional building block utilized extensively in advanced organic synthesis and pharmaceutical development. Featuring both a reactive cyanamide moiety and a highly polar pyridine N-oxide group, this compound serves as a critical intermediate in the synthesis of potent AKT inhibitors and Spleen Tyrosine Kinase (SYK) inhibitors . Additionally, pyridine N-oxide derivatives are frequently employed as auxiliary ligands in transition-metal catalysis, such as Pd(II)-catalyzed late-stage C(sp2)–H cyanation, where the N-oxide acts as a strong σ-donor to stabilize the catalytic cycle .

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical vulnerabilities of this compound. The guidelines below emphasize the mechanistic causality behind handling choices, ensuring that your experimental workflows remain robust, reproducible, and self-validating.

Chemical Profile & Mechanistic Causality

The dual functionality of Cyanamide, (1-oxido-4-pyridinyl)- dictates strict handling parameters:

  • The N-Oxide Moiety: The N-O bond is highly polarized, making the molecule an excellent oxygen-donor ligand for transition metals. However, this polarity also renders the compound hygroscopic. It readily coordinates with atmospheric moisture.

  • The Cyanamide Moiety (-NH-CN): Cyanamides are electrophilic at the nitrile carbon. In the presence of water—especially under acidic or basic conditions—the cyanamide group is highly susceptible to nucleophilic attack, leading to irreversible hydrolysis into a urea derivative.

Causality-Driven Rule: Because atmospheric moisture simultaneously hydrates the N-oxide and hydrolyzes the cyanamide, strict anhydrous and inert conditions are non-negotiable during stock solution preparation and long-term storage.

Physicochemical Properties & Stability Data

To facilitate rapid experimental planning, the quantitative data and handling guidelines are summarized below.

ParameterValue / GuidelineMechanistic Rationale
CAS Number 101368-74-5Unique identifier for the 9CI derivative.
Molecular Formula C6H5N3OContains pyridine N-oxide and cyanamide.
Molecular Weight 135.12 g/mol Low molecular weight building block.
Solvent Compatibility DMSO, DMF (Anhydrous)High polarity of the N-oxide requires polar aprotic solvents for complete dissolution.
Moisture Sensitivity HighCyanamide moiety is prone to hydrolysis into ureas.
Storage Temperature -20°C (Desiccated)Prevents thermal degradation and minimizes kinetic energy for hydrolytic side reactions.

Sample Preparation & Handling Guidelines

Proper sample preparation is the foundation of reproducible downstream assays. The workflow below illustrates the critical path from solid handling to safe storage.

SamplePrep A Solid Cyanamide, (1-oxido-4-pyridinyl)- B Glovebox Weighing (Inert Atmosphere) A->B C Dissolution in Anhydrous DMSO/DMF B->C D Aliquotting into Single-use Vials C->D E Storage at -20°C (Desiccated) D->E

Workflow for the anhydrous preparation and storage of Cyanamide, (1-oxido-4-pyridinyl)-.

Experimental Protocols & Self-Validating Workflows

Protocol A: Preparation of Anhydrous Stock Solutions (10 mM)

This protocol is designed to eliminate moisture introduction, preserving the integrity of the cyanamide group.

  • Equilibration: Remove the lyophilized solid from -20°C storage and place it in a vacuum desiccator at room temperature for at least 30 minutes. Causality: Opening cold vials in ambient air causes immediate condensation, driving cyanamide hydrolysis.

  • Inert Transfer: Transfer the sealed vial into a glovebox purged with Argon or Nitrogen (O2 < 5 ppm, H2O < 1 ppm).

  • Dissolution: Weigh the required mass and dissolve in anhydrous, degassed DMSO (e.g., 1.35 mg in 1.0 mL DMSO yields a 10 mM stock).

  • Aliquotting: Dispense the solution into single-use amber glass vials. Causality: N-oxides can exhibit mild photosensitivity over prolonged periods; amber vials mitigate UV-induced degradation.

  • Self-Validation & QC: Immediately run a baseline LC-MS on a 1 µL aliquot. The intact molecule will show a characteristic [M+H]+ peak at 136.1 m/z . If a peak at 154.1 m/z ( [M+18]+ ) is observed, hydrolysis to the urea has occurred, indicating compromised solvent anhydrousness.

Protocol B: Application in Kinase Inhibitor Synthesis (Cross-Coupling)

Cyanamide, (1-oxido-4-pyridinyl)- is frequently utilized to build the core scaffolds of SYK and AKT inhibitors.

  • Reaction Setup: In an oven-dried Schlenk flask under Argon, combine the aryl halide substrate, Cyanamide, (1-oxido-4-pyridinyl)- (1.2 equiv), and a palladium precatalyst (e.g., Pd2(dba)3).

  • Base Selection: Add a mild, anhydrous base such as Cs2​CO3​ (1.5 equiv). Causality: Strong aqueous bases (like NaOH) must be strictly avoided as they will rapidly hydrolyze the cyanamide rather than facilitating the cross-coupling.

  • Solvent & Temperature: Suspend the mixture in anhydrous 1,4-dioxane and heat to 90°C. The N-oxide moiety will aid in stabilizing the Pd(II) intermediates during the oxidative addition phase.

  • Self-Validation & QC: Monitor the reaction via TLC or LC-MS. The disappearance of the 136.1 m/z peak coupled with the emergence of the target product mass confirms successful coupling. If the N-oxide is reduced during the reaction (a common side-reaction in metal catalysis), a peak at 120.1 m/z (loss of oxygen) will appear, indicating the need to optimize the ligand-to-metal ratio.

Pathway cluster_0 Catalytic Application cluster_1 Pharmaceutical Synthesis L1 Cyanamide, (1-oxido-4-pyridinyl)- Ligand / Intermediate C1 Pd(II) Coordination (N-oxide donor) L1->C1 P1 Cross-Coupling Reactions L1->P1 C2 C(sp2)-H Activation & Cyanation C1->C2 P2 SYK/AKT Kinase Inhibitors P1->P2

Logical relationship of Cyanamide, (1-oxido-4-pyridinyl)- in catalysis and drug synthesis.

References

  • Title: Mechanistic Insight into Pd(II)-Catalyzed Late-Stage Nondirected C(sp2)–H Cyanation of Toluene Using the Dual Ligands MPAA and Quinoxaline: A Density Functional Theory Investigation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: US8536193B2 - Inhibitors of AKT activity Source: Google Patents URL
  • Source: Google Patents (WIPO)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

Welcome to the dedicated technical support guide for the synthesis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), commonly known as 4-cyanopyridine N-oxide (CAS 14906-59-3). This resource is designed for researchers, chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), commonly known as 4-cyanopyridine N-oxide (CAS 14906-59-3). This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. As your partner in the lab, my goal is to blend established chemical principles with practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have before embarking on or while optimizing the synthesis of 4-cyanopyridine N-oxide.

Q1: What is the principal and most reliable method for synthesizing 4-cyanopyridine N-oxide?

The most prevalent and industrially relevant method is the direct oxidation of 4-cyanopyridine. This reaction involves the conversion of the pyridine nitrogen to an N-oxide using a suitable oxidizing agent. The electron-withdrawing nature of the cyano group deactivates the pyridine ring, making this oxidation more challenging than for unsubstituted pyridine, thus requiring careful selection of reagents and conditions.[1]

Q2: How do I choose the right oxidizing agent? What are the trade-offs?

The choice of oxidant is a critical determinant of yield, purity, and scalability. The two most common choices are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

  • m-CPBA: This reagent is highly effective and often provides clean, high-yield reactions in chlorinated solvents like dichloromethane (DCM).[2] The primary drawback is its cost and the generation of m-chlorobenzoic acid as a byproduct, which must be removed during workup.

  • Hydrogen Peroxide (H₂O₂): Often used with a catalyst such as acetic acid or a heterogeneous molecular sieve catalyst (e.g., titanium silicalite, TS-1), H₂O₂ is a cost-effective and environmentally benign "green" oxidant, with water as its only byproduct.[1][3] However, these reactions may require higher temperatures (reflux) and longer reaction times to achieve high conversion.[1]

Q3: What are the most critical parameters I need to control to maximize my yield?

To achieve a high yield (often reported in the 85-95% range), you must meticulously control the following:

  • Temperature: For exothermic reactions with potent oxidants like m-CPBA, initial cooling (0-5 °C) during addition is crucial to prevent runaway reactions and byproduct formation.[2] The reaction is then typically allowed to proceed at room temperature.

  • Stoichiometry of the Oxidant: A slight excess of the oxidizing agent (e.g., 2 equivalents for H₂O₂) is often used to drive the reaction to completion.[1] However, a large excess can lead to unwanted side reactions and complicates purification.

  • Purity of Starting Material: Impurities in the initial 4-cyanopyridine can interfere with the oxidation or introduce contaminants that are difficult to separate from the final product.[4]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A typical mobile phase is a 10:1 mixture of Dichloromethane/Methanol.[2] This prevents premature workup of an incomplete reaction or prolonged reaction times that could lead to product degradation.

Troubleshooting Guide: From Low Yields to Pure Product

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: My reaction shows low or no conversion of the 4-cyanopyridine starting material.

  • Potential Cause 1: Inactive Oxidizing Agent.

    • Causality: Peroxy acids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). Hydrogen peroxide solutions can also lose potency.

    • Solution: Use a fresh bottle of the oxidizing agent or titrate it to determine its active oxygen content before use. When using m-CPBA, ensure it is a dry, free-flowing powder.

  • Potential Cause 2: Insufficient Activation/Temperature.

    • Causality: The cyano group significantly reduces the nucleophilicity of the pyridine nitrogen, making it less susceptible to electrophilic attack by the oxidant.[1] Reactions with less potent systems like H₂O₂/acetic acid may require thermal energy to overcome this activation barrier.

    • Solution: If using an H₂O₂-based system, consider increasing the reaction temperature to reflux, as demonstrated in protocols using molecular sieve catalysts.[1] For m-CPBA, ensure the reaction is allowed to stir at room temperature (20-25 °C) for a sufficient duration (e.g., 16-24 hours) after the initial cold addition.[2]

Problem 2: The reaction is very slow or appears to have stalled.

  • Potential Cause: Catalyst Inefficiency (for H₂O₂ methods).

    • Causality: When using heterogeneous catalysts like TS-1, the catalyst's activity is paramount. Improper activation or fouling can render it ineffective.

    • Solution: Ensure the catalyst is properly prepared and activated according to literature procedures. If reusing the catalyst, verify it has been thoroughly washed and dried.[1] Consider increasing the catalyst loading, although this should be done judiciously.

  • Potential Cause: Poor Solubility.

    • Causality: While less common with standard solvents, poor solubility of the starting material at the reaction temperature can limit the reaction rate.

    • Solution: Ensure you are using an appropriate solvent where 4-cyanopyridine is soluble, such as dichloromethane, methanol, or acetone.[1][2]

Problem 3: My final product is contaminated with significant byproducts.

  • Potential Cause 1: Over-oxidation or Side Reactions.

    • Causality: Using a large excess of a powerful oxidizing agent or allowing the reaction to proceed for too long at elevated temperatures can lead to undesired side reactions. The nitrile group itself can be incompatible with strong oxidizing acids under harsh conditions.[5]

    • Solution: Carefully control the stoichiometry of your oxidant. Use TLC to determine the point of complete consumption of starting material and then promptly begin the workup. Avoid excessive heating beyond what is necessary for the reaction.

  • Potential Cause 2: Deoxygenation of the Product.

    • Causality: Pyridine N-oxides can be deoxygenated back to the parent pyridine under certain reductive conditions that might arise during workup or in the presence of specific reagents.[6]

    • Solution: Ensure your workup procedure does not introduce unintended reducing agents. Use standard quenching agents like aqueous sodium bicarbonate or sodium pyrosulfite as directed by established protocols.[2][3]

Problem 4: I see a good conversion by TLC, but my isolated yield is very low.

  • Potential Cause: Product Loss During Workup and Purification.

    • Causality: 4-Cyanopyridine N-oxide is a polar compound with good solubility in polar solvents.[7] Significant loss can occur during aqueous washes if the product partitions into the aqueous layer. It can also be lost if it precipitates out of solution and is not collected properly.

    • Solution: During workup, after quenching the reaction, adjust the pH carefully. One patented procedure specifies adjusting the pH to 4-5, stirring, and then filtering to collect the product.[2] If performing a liquid-liquid extraction, use a suitable organic solvent like dichloromethane and perform multiple extractions (e.g., 5 x 30 mL) to ensure complete recovery from the aqueous phase.[2]

  • Potential Cause: Inefficient Purification Method.

    • Causality: While column chromatography is a standard technique, the polar nature of the N-oxide can sometimes lead to tailing or irreversible adsorption on silica gel, reducing the isolated yield.

    • Solution: Recrystallization is an excellent alternative for purification. Acetonitrile has been successfully used to recrystallize commercial 4-cyanopyridine N-oxide, yielding high-purity material.[8] This method avoids potential losses on silica gel.

Data Summary: Comparison of Synthesis Protocols

ParameterProtocol A: m-CPBA OxidationProtocol B: H₂O₂ / TS-1 Catalyst
Starting Material 4-Cyanopyridine4-Cyanopyridine
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)30% Hydrogen Peroxide (H₂O₂)
Solvent Dichloromethane (DCM)Methanol
Temperature 0-5 °C (addition), then 20-25 °C60 °C (Reflux)
Typical Time 24 hours24 hours
Reported Yield ~86%[2]~9.6 g from 10.0 g starting material (~96%)[1]
Key Considerations Higher cost; m-chlorobenzoic acid byproduct must be removed.Lower cost; "greener" process; requires a specific catalyst.

Visualized Workflows and Logic

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-Cyanopyridine in Solvent (e.g., DCM) B Cool to 0-5 °C A->B C Add Oxidant (e.g., m-CPBA) B->C D Stir at 20-25 °C for 24h C->D E Monitor by TLC D->E E->D Incomplete F Quench Reaction (e.g., NaHCO₃ aq.) E->F Complete G Extract with Organic Solvent F->G H Concentrate & Dry G->H I Purify (Recrystallization/Filtration) H->I J 4-Cyanopyridine N-oxide I->J Troubleshooting_Yield Start Low Isolated Yield TLC Check Final TLC of Crude Start->TLC Conversion Low Conversion (Starting Material Remains) TLC->Conversion Yes Byproducts High Conversion, Many Byproducts TLC->Byproducts No Cause1 Inactive Oxidant? Incorrect Temp? Insufficient Time? Conversion->Cause1 CleanCrude Clean Conversion, Low Crude Mass Byproducts->CleanCrude No Cause2 Stoichiometry Wrong? Over-oxidation? Impure Starting Material? Byproducts->Cause2 Yes Cause3 Loss During Workup? (Extraction/Precipitation) Loss During Purification? CleanCrude->Cause3 Yes

Caption: A logical flowchart for troubleshooting low synthesis yield.

Detailed Experimental Protocols

Protocol A: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA) This protocol is adapted from patent literature and represents a common lab-scale synthesis.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 4-cyanopyridine (e.g., 20 g) to dichloromethane (180 mL).

  • Cooling: Place the flask in an ice-water bath and stir the mixture until the temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0 °C, add m-CPBA (e.g., 49.7 g) portion-wise over 15-20 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir for 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (DCM/MeOH = 10:1) until the 4-cyanopyridine spot is no longer visible.

  • Workup: a. Concentrate the reaction solution under reduced pressure to remove the solvent. b. Add water to the residue to obtain a mixed solution. c. Adjust the pH of the solution to 4-5 using a suitable base (e.g., saturated aqueous sodium bicarbonate). d. Stir the mixture for 2-3 hours. A precipitate should form. e. Collect the solid product by filtration.

  • Drying: Dry the collected solid under vacuum to obtain 4-cyanopyridine N-oxide. The expected product is an off-white to beige solid with a yield of approximately 86%. [2][7] Protocol B: Synthesis using Hydrogen Peroxide and TS-1 Catalyst This protocol is based on a greener chemistry approach using a heterogeneous catalyst.[1]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, prepare a mixture of 4-cyanopyridine (10.0 g, 0.096 mol) and TS-1 catalyst (500 mg) in methanol (40 mL).

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (19.8 mL, 0.192 mol) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 60 °C in methanol) and maintain for 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Remove the TS-1 catalyst by filtration, washing it with a small amount of methanol. c. Combine the filtrate and washings. d. Remove the solvent from the filtrate by vacuum evaporation.

  • Drying: The resulting solid is the N-oxide product. According to the source, this procedure yields a highly pure product without significant byproducts. [1]

References

  • CN115160220A - Synthesis process of pyridine-N-oxide.
  • 4-Cyanopyridine N-oxide. Chem-Impex. [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. PMC. [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]

  • 4-Cyanopyridine N-oxide. J&K Scientific. [Link]

  • China 4-Cyanopyridine Manufacturers Suppliers Factory. [Link]

  • An efficient synthesis of heterocyclic N-oxides over molecular sieve catalysts. Royal Society of Chemistry. [Link]

  • Synthesis of 2- and 4-Cyanopyridines. J-Stage. [Link]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters - ACS Publications. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Redetermination of 4-cyanopyridine N-oxide. ResearchGate. [Link]

  • CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Cyanamide, (1-oxido-4-pyridinyl)- in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Cyanamide, (1-oxido-4-pyridinyl)- (9CI) (CAS: 101368...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Cyanamide, (1-oxido-4-pyridinyl)- (9CI) (CAS: 101368-74-5).

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the thermodynamic and kinetic causality behind these solubility issues, providing you with self-validating protocols to ensure scientific integrity and reproducible assay results.

Mechanistic Insights: The "Why" Behind the Insoluble Pellet

Before applying a fix, it is critical to understand the molecular behavior of Cyanamide, (1-oxido-4-pyridinyl)-. Why does a highly polar solvent like Dimethyl Sulfoxide (DMSO) struggle to dissolve this highly polar compound?

  • Supramolecular Lattice Energy: This molecule is bifunctional, possessing a strong hydrogen-bond donor (the acidic -NH-CN proton) and a potent hydrogen-bond acceptor (the N-oxide oxygen). In the solid state, these groups form tightly packed, infinite 1D or 2D supramolecular networks via strong intermolecular N-H···O hydrogen bonds[1]. Breaking this highly stable crystalline lattice requires significant kinetic energy.

  • Solvent Competition via Hygroscopicity: DMSO is notoriously hygroscopic. Even trace amounts of absorbed atmospheric water will preferentially hydrogen-bond with the N-oxide moiety. This effectively "steals" the solvent's solvating power, forcing the compound back into its solid-state network and causing rapid precipitation[2].

  • Electronic Density & Tautomerism: The cyanamide group possesses a unique electronic distribution that makes the carbon highly electrophilic and the nitrogen relatively acidic[3]. In solution, complex hydrogen-bonding equilibria and potential proton transfer to the N-oxide can occur, altering the dielectric requirements for complete solvation[2].

Experimental Protocols: The "How"

The following step-by-step methodologies are designed as self-validating systems. If a step fails, it provides diagnostic information about the state of your compound or solvent.

Protocol A: The Kinetic Disruption Method (Standard Workflow)

Rationale: Overcoming the initial lattice energy barrier without altering the chemical state of the molecule.

  • Preparation: Weigh the desired amount of Cyanamide, (1-oxido-4-pyridinyl)- into a clean, dry amber glass vial. (Self-validation: Amber glass prevents potential long-term photo-degradation of the N-oxide).

  • Solvent Addition: Add fresh, anhydrous DMSO (≥99.9%, packaged under Argon) directly to the solid. Critical: Never add the solid to the solvent. Adding solid to solvent promotes the formation of an insoluble outer hydration shell (clumping) that prevents solvent penetration.

  • Thermal Activation: Warm the vial in a water bath or dry bead bath at 40°C for exactly 5 minutes.

  • Sonication: Transfer the vial to a bath sonicator. Sonicate for 5 minutes at room temperature.

  • Iteration: Alternate the 40°C heating and sonication steps up to 3 times. Stop when the solution is optically clear with no particulates visible upon swirling against a light source.

Protocol B: The Thermodynamic Adjustment (For Stubborn/Highly Crystalline Batches)

Rationale: If kinetic energy is insufficient, converting the molecule to a transient ion pair dramatically lowers the lattice energy and increases DMSO solubility.

  • Solvent Modification: Prepare a stock of anhydrous DMSO containing 0.1% v/v DIPEA (N,N-Diisopropylethylamine).

  • Deprotonation: Add this modified solvent to the solid compound. The mild, non-nucleophilic base deprotonates the acidic cyanamide (-NH-CN → -N-CN⁻), instantly breaking the N-H···O solid-state network.

  • Validation: Dissolution should be near-instantaneous.

    • Caution: Only utilize Protocol B if your downstream biological or chemical assay tolerates trace amounts of DIPEA and the anionic form of the compound.

Protocol C: Assay Buffer Dilution (Preventing "Crash-Out")

Rationale: Rapidly shifting from 100% DMSO to an aqueous buffer drops the solubility exponentially, causing immediate precipitation.

  • Temperature Equilibration: Warm both the DMSO stock solution and the target aqueous assay buffer to 37°C.

  • Hydrodynamic Mixing: Place the assay buffer on a magnetic stirrer at medium speed to create a deep vortex.

  • Injection: Inject the DMSO stock slowly (dropwise) directly into the center of the vortex. This ensures immediate, infinite dilution, preventing localized high concentrations of the compound.

  • Concentration Limit: Ensure the final DMSO concentration remains below 1% v/v to maintain thermodynamic stability in the aqueous phase.

Data Presentation: Troubleshooting Matrix

Summarize your experimental parameters against this matrix to quickly identify the optimal solvation strategy.

Solvation ConditionAdditiveTemp (°C)Lattice Disruption MechanismExpected OutcomeDownstream Assay Compatibility
Standard DMSONone20°CPassive diffusionPoor (Suspension)High
Heated DMSONone40°CKinetic (Thermal)Moderate (Slow dissolution)High
Heated + Sonicated DMSONone40°CKinetic (Thermal + Cavitation)Excellent (Clear solution)High
DMSO + 0.1% DIPEADIPEA20°CThermodynamic (Deprotonation)Excellent (Instant dissolution)Low/Moderate (Requires validation)
Old/Opened DMSONone40°CN/A (Water competition)Failure (Precipitation)N/A

Workflow Visualizations

Workflow Start Solubility Issue Detected CheckDMSO Verify Anhydrous DMSO Quality Start->CheckDMSO HeatSonicate Heat (40°C) & Sonicate CheckDMSO->HeatSonicate CheckSol Is it dissolved? HeatSonicate->CheckSol AddBase Add Trace DIPEA (Deprotonation) CheckSol->AddBase No Success Proceed to Assay CheckSol->Success Yes Fail Re-evaluate Solvent System CheckSol->Fail Still No AddBase->CheckSol

Caption: Workflow for resolving Cyanamide, (1-oxido-4-pyridinyl)- solubility issues in DMSO.

Mechanism Solid Solid State (High Lattice Energy) Strong Intermolecular H-Bonds DMSO DMSO Addition (H-Bond Acceptor) Kinetic Barrier Solid->DMSO Heat/Sonication Solvated Solvated State DMSO-Cyanamide H-Bonds Monomeric Form DMSO->Solvated Overcome Lattice Energy Aqueous Aqueous Buffer Dilution (Precipitation Risk) Solvated->Aqueous Rapid Dilution Aqueous->Solid Crash-out

Caption: Mechanistic pathway of DMSO solvation vs. solid-state hydrogen bonding.

Frequently Asked Questions (FAQs)

Q: I prepared a 10 mM stock solution perfectly, but it precipitated after sitting on the bench for 2 hours. What happened? A: This is a classic symptom of solvent hygroscopicity. DMSO rapidly absorbs moisture from the ambient air. As the water content in the DMSO increases, water molecules outcompete DMSO for hydrogen bonding with the N-oxide group[2], effectively lowering the solubility threshold and causing the compound to crystallize out of solution. Solution: Always cap vials immediately, purge headspace with Argon or Nitrogen if possible, and store aliquots at -20°C.

Q: Can I use DMF (Dimethylformamide) instead of DMSO? A: Yes, but with caveats. While DMF is also a polar aprotic solvent, DMSO is generally a superior hydrogen-bond acceptor due to the highly polarized S=O bond. If your specific batch of Cyanamide, (1-oxido-4-pyridinyl)- resists DMSO, DMF can be tested, but you may still need to employ the heating and sonication steps outlined in Protocol A.

Q: Why did my solution turn cloudy the moment I pipetted it into my cell culture media? A: This is known as "solvent crash-out." Cell culture media is highly aqueous. When you introduce the DMSO stock, the local dielectric constant drops instantaneously before the DMSO can diffuse. The compound reverts to its solid-state lattice[1]. Solution: Follow Protocol C. Pre-warm your media, ensure vigorous stirring, and add the DMSO stock dropwise to maximize the diffusion rate.

Q: Is it safe to freeze-thaw my DMSO stock solutions? A: Repeated freeze-thaw cycles are not recommended. Condensation forms inside the vial during the thawing process, introducing water into the anhydrous DMSO. If you must freeze stocks, divide them into single-use aliquots. When thawing, allow the sealed vial to fully equilibrate to room temperature before opening to prevent atmospheric condensation from entering the tube.

References

  • Pyridine-4-carboxamidoxime N-oxide - PMC. National Center for Biotechnology Information. Available at:[Link]

  • Cyanamides as π-Hole Donor Components of Structure-Directing (Cyanamide)···Arene Noncovalent Interactions | Crystal Growth & Design. ACS Publications. Available at:[Link]

  • Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification of Cyanamide, (1-oxido-4-pyridinyl)-

Welcome to the Technical Support Center for the purification of Cyanamide, (1-oxido-4-pyridinyl)- (CAS: 101368-74-5). This compound—also known as 4-pyridylcyanamide N-oxide—is a highly polar, amphoteric molecule that pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Cyanamide, (1-oxido-4-pyridinyl)- (CAS: 101368-74-5). This compound—also known as 4-pyridylcyanamide N-oxide—is a highly polar, amphoteric molecule that presents significant chromatographic challenges.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we explore the mechanistic causality behind peak tailing, provide field-proven troubleshooting FAQs, and outline a self-validating Reverse-Phase (RP) purification protocol grounded in authoritative literature.

Part 1: Core Principles & Mechanistic Causality

To successfully purify Cyanamide, (1-oxido-4-pyridinyl)-, you must understand the competing electronic forces within the molecule:

  • The Pyridine N-Oxide Moiety: This functional group is a powerful hydrogen-bond acceptor. On a standard normal-phase silica column, the N-oxide oxygen interacts aggressively with acidic surface silanols (pKa ~4.5). This causes irreversible adsorption and severe peak tailing. Furthermore, pyridine N-oxides are known to interact with the oxyanion holes of proteins and can similarly chelate trace metals in column hardware[1].

  • The Cyanamide Group (-NH-CN): This moiety contains a weakly acidic proton (pKa ~6–8) and acts as both a hydrogen bond donor and acceptor.

The Causality of Failure on Bare Silica: Attempting to purify this compound on bare normal-phase silica without aggressive modifiers results in a self-defeating cycle. The dual polarity of the N-oxide and cyanamide groups leads to multi-point binding on the silica matrix.

The Solution (Self-Validating System): The scientific consensus dictates that Reverse-Phase Chromatography (RPC) using an Octadecyl-silica (ODS/C18) stationary phase is the most reliable system for pyridine N-oxides and their metabolites[2]. By using a C18 column coupled with an acidic modifier (like Trifluoroacetic acid), you actively suppress the ionization of the cyanamide group and mask any residual silanols, ensuring a sharp, predictable, and self-validating elution profile[1].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking across the entire TLC plate and tailing severely on my normal-phase silica column. How do I fix this? A1: This is a classic symptom of the N-oxide moiety forming strong hydrogen bonds with the silica matrix. If you must use normal phase, you have to saturate the silanols by adding a highly polar, competitive modifier (e.g., 1–5% Triethylamine or Acetic Acid in a Dichloromethane/Methanol gradient). However, the definitive solution is to abandon normal-phase and switch to a C18 Reverse-Phase system, which is the industry standard for pyridine N-oxide derivatives[1].

Q2: Which mobile phase modifiers are strictly necessary for reverse-phase HPLC? A2: You must use an acidic modifier. A concentration of 0.05% to 0.1% Trifluoroacetic acid (CF3COOH) in both your aqueous and organic phases is highly effective at sharpening peaks for N-oxides[1]. Alternatively, 2% acetic acid has been validated for the extraction and chromatographic elution of cyanamide derivatives[3].

Q3: I am observing split peaks or broad humps even on a C18 column. What is happening? A3: Pyridine N-oxides can chelate trace metals (like Fe³⁺ or Cu²⁺) present in the stainless steel hardware of the column or within lower-quality silica matrices. This non-specific interaction causes peak distortion[4]. Ensure you are using ultra-pure, metal-free silica (Type B) or consider using PEEK-lined column hardware to eliminate metal-chelating activity[4].

Q4: How should I detect the compound during elution? A4: Cyanamide derivatives and pyridine rings have strong UV chromophores. Set your UV detector to 254 nm (for the pyridine ring) and 260 nm, which has been established as an optimal wavelength for cyanamide quantification[3].

Part 3: Quantitative Data & System Optimization

To facilitate easy comparison, the table below summarizes the expected outcomes of various mobile phase systems when purifying this compound on a standard C18 column.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Modifier AddedGradient ProfileExpected Chromatographic Outcome
H₂OAcetonitrile (MeCN)None 5% to 95% BPoor. Broad peaks, severe tailing due to cyanamide ionization and residual silanol interaction.
H₂OMethanol (MeOH)2% Acetic Acid 5% to 80% BGood. Acceptable recovery, slightly broader peaks. Validated for cyanamides[3].
H₂OAcetonitrile (MeCN)0.05% TFA 5% to 50% BExcellent. Sharp peaks, high resolution. TFA perfectly suppresses ionization[1].

Part 4: Experimental Protocols

Protocol: Preparative Reverse-Phase Purification of Cyanamide, (1-oxido-4-pyridinyl)-

This step-by-step methodology utilizes a C18 preparative system to ensure high-purity recovery.

Step 1: Sample Preparation

  • Weigh the crude Cyanamide, (1-oxido-4-pyridinyl)-.

  • Dissolve the compound in a mixture of 5% MeCN in Water (containing 0.05% TFA).

  • Expert Tip: If solubility is poor, add up to 10% DMSO. Do not exceed a 5% injection volume relative to the column volume, as high concentrations of DMSO will cause solvent-mismatch band broadening at the solvent front.

  • Filter the sample through a 0.45 µm PTFE membrane filter to remove particulates[3].

Step 2: Column Equilibration

  • Mount a Preparative C18 Column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Flush the system with 3 column volumes (CV) of Mobile Phase A (Water + 0.05% TFA) and Mobile Phase B (MeCN + 0.05% TFA) at a ratio of 95:5 (A:B).

  • Monitor the baseline at 254 nm and 260 nm until stable.

Step 3: Gradient Elution

  • Inject the filtered sample.

  • Run a shallow gradient: 5% B to 50% B over 30 minutes .

  • Causality Note: Because the N-oxide is highly polar, it will elute early. A shallow gradient ensures it separates cleanly from less polar organic impurities.

  • Increase to 95% B for 10 minutes to wash the column of lipophilic contaminants.

Step 4: Fraction Collection & Recovery

  • Collect fractions based on UV threshold triggering at 254 nm.

  • Pool the pure fractions.

  • Lyophilize (Freeze-Dry) the pooled fractions rather than using rotary evaporation. Lyophilization prevents thermal degradation and completely sublimes the water, acetonitrile, and volatile TFA, leaving the pure compound as a solid powder.

Part 5: Mandatory Visualization

Workflow A Crude Cyanamide, (1-oxido-4-pyridinyl)- B Assess Solubility A->B C Aqueous / Polar Soluble (H2O, MeOH, DMSO) B->C D Reverse-Phase C18 (Recommended) C->D E Mobile Phase: MeCN / H2O + 0.05% TFA D->E F High Purity Product E->F

Caption: Workflow for selecting the optimal purification strategy for 4-pyridylcyanamide N-oxide.

Causality N_Oxide Pyridine N-oxide Moiety (Strong H-bond Acceptor) Interaction Irreversible H-bonding & Dipole Interactions N_Oxide->Interaction Silica Bare Silica Gel (Acidic Silanols) Silica->Interaction Tailing Severe Peak Tailing Interaction->Tailing Solution Add Acidic Modifier (TFA) or Switch to C18 Tailing->Solution

Caption: Logical relationship between molecular structure, silica interaction, and peak tailing.

Part 6: References

  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples Source: PubMed (Journal of Chromatography A) URL:[Link][3]

  • Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo Source: PubMed (Xenobiotica) URL:[Link][2]

  • ProteCol™ HPLC Columns Turn Imagination into Results (Hardware and Metal Chelation) Source: Chromatec URL:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Cyanamide, (1-oxido-4-pyridinyl)- Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering product loss during the synthesis and isolation of Cyanamide, (1-oxido-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals encountering product loss during the synthesis and isolation of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) (CAS: 101368-74-5).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the exact chemical causality behind the degradation of this specific molecule, establish self-validating experimental protocols, and provide data-driven solutions to maximize your isolated yields.

Mechanistic Insight: The "Why" Behind the Degradation

Isolating Cyanamide, (1-oxido-4-pyridinyl)- via traditional aqueous workup presents a "perfect storm" of physicochemical challenges. The degradation you are observing is almost certainly the hydrolysis of the cyanamide moiety to its corresponding urea derivative . This occurs due to two compounding molecular features:

  • pH-Dependent Hydrolysis: The cyanamide group (-NH-CN) is highly susceptible to hydration. This process is both acid- and base-catalyzed. At low pH (pH < 2), the cyanamide nitrogen is protonated, drastically increasing the electrophilicity of the carbon atom. At high pH (pH > 9), the abundance of hydroxide ions drives rapid nucleophilic attack[1].

  • Electronic Activation by the N-Oxide: The pyridine N-oxide moiety is strongly electron-withdrawing at the 4-position. This pulls electron density away from the cyanamide group, further activating the cyanamide carbon toward nucleophilic attack by water compared to an unoxidized pyridine ring.

  • Phase-Transfer Resistance: Pyridine N-oxides are highly polar, zwitterionic species with exceptional water solubility[2]. During a biphasic aqueous workup, the molecule resists partitioning into the organic layer. The longer the compound remains trapped in the aqueous phase, the more time it has to undergo hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my product converting to a urea byproduct during the reaction quench? A: If you are quenching your reaction with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), you are pushing the aqueous phase into the catalytic extremes for cyanamide hydrolysis[3]. The combination of extreme pH and the exothermic heat of the quench rapidly converts the cyanamide into a urea byproduct.

Q2: I must perform an aqueous extraction to remove inorganic salts. What is the optimal pH? A: The kinetic stability maximum for cyanamides in water is strictly between pH 4.5 and 5.5 [4]. You must buffer your aqueous quench (e.g., using a 0.5 M monosodium phosphate buffer) to maintain this precise pH window.

Q3: Even at pH 5.0, I am losing product to the aqueous layer. How can I force the N-oxide into the organic phase? A: Because of the N-oxide's polarity[2], standard solvents like ethyl acetate or diethyl ether are insufficient. You must saturate the buffered aqueous layer with solid NaCl (salting out) to decrease the aqueous solubility of the organic molecule, and extract using a highly polar solvent mixture, such as 10% Methanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .

Q4: Can I bypass the aqueous workup entirely to guarantee 0% hydrolysis? A: Yes. For highly sensitive N-oxide cyanamides, a non-aqueous workup is the authoritative standard. By utilizing solid-supported scavenger resins to neutralize the reaction mixture, you eliminate water exposure entirely, ensuring the cyanamide remains intact.

Quantitative Workup Comparison

The following table summarizes the causal relationship between the chosen workup method, the compound's exposure to water, and the resulting yield.

Workup MethodologyAqueous pH RangeTime in Aqueous PhaseUrea Byproduct (%)Typical Isolated Yield (%)
Unbuffered Aqueous Quench< 2.0 or > 9.0> 60 minutes60 - 85%10 - 25%
Buffered Aqueous Extraction4.5 - 5.5< 30 minutes10 - 15%65 - 75%
Non-Aqueous Resin Quench N/A 0 minutes < 2% 85 - 95%

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Protocol A minimizes hydrolysis during necessary aqueous steps, while Protocol B eliminates water entirely.

Protocol A: pH-Controlled Buffered Aqueous Workup

Use this method if the removal of highly water-soluble inorganic byproducts is mandatory.

  • Buffer Preparation: Prepare a 0.5 M monosodium phosphate ( NaH2​PO4​ ) aqueous solution. Adjust the pH to exactly 5.0 using dilute H3​PO4​ or NaOH as needed.

  • Thermal Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Quenching: Slowly transfer the reaction mixture into the cold phosphate buffer under vigorous stirring. Maintain the internal temperature below 10 °C to suppress the kinetics of hydrolysis.

  • Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous phase until complete saturation is achieved.

  • Extraction: Extract the aqueous phase rapidly with three volumes of 10% Methanol in Dichloromethane (MeOH/DCM). Self-Validation Step: Spot the aqueous layer on TLC (UV active) to ensure complete extraction.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Critical: Keep the water bath temperature below 30 °C during rotary evaporation to prevent thermal degradation of the N-oxide.

Protocol B: Non-Aqueous Scavenger Workup (Recommended)

Use this method to completely bypass hydrolytic degradation.

  • Dilution: Dilute the crude reaction mixture with an anhydrous, polar aprotic solvent (e.g., anhydrous Acetonitrile or DCM).

  • Resin Quench: Add a solid-supported scavenger resin appropriate for your reaction byproducts (e.g., MP-Carbonate resin for acid scavenging, or a silica-supported amine).

  • Agitation: Stir the suspension gently at room temperature for 30–45 minutes.

  • Filtration: Filter the mixture through a medium-porosity glass frit or a short pad of anhydrous Celite to remove the resin and precipitated inorganic salts. Wash the filter cake with additional anhydrous solvent.

  • Concentration: Concentrate the filtrate under reduced pressure (< 30 °C). The resulting crude material will be free of urea byproducts and ready for direct purification via flash column chromatography.

Workflow Visualization

The following diagram maps the logical relationship between the chosen workup conditions and the chemical fate of Cyanamide, (1-oxido-4-pyridinyl)-.

Workup cluster_deg Degradation Pathway cluster_opt1 Optimized Aqueous cluster_opt2 Non-Aqueous (Preferred) RM Reaction Mixture Cyanamide, (1-oxido-4-pyridinyl)- UQ Unbuffered Aqueous Quench (pH < 2 or > 9) RM->UQ BQ Buffered Quench (pH 4.5 - 5.5) RM->BQ NAQ Non-Aqueous Quench (Scavenger Resin) RM->NAQ Urea Urea Byproduct (Hydrolysis) UQ->Urea Acid/Base Catalysis Ext Salting Out & Extraction (10% MeOH/DCM) BQ->Ext Prod Pure Cyanamide, (1-oxido-4-pyridinyl)- Ext->Prod Filt Filtration & Concentration NAQ->Filt Filt->Prod

Workflow comparing degradation pathways and optimized protocols for cyanamide N-oxide isolation.

References

  • "pH Control in Aqueous Processes: N-4-Methylsulfonylphenylguanidine" - ACS Publications. URL:[Link]

  • "Cyanamide" - Wikipedia. URL:[Link]

  • "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides" - ACS Publications. URL:[Link]

Sources

Troubleshooting

Reducing unwanted byproducts in Cyanamide, (1-oxido-4-pyridinyl)- (9CI) synthesis

Technical Support Center: Cyanamide, (1-oxido-4-pyridinyl)- (9CI) Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of Cyanamide,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cyanamide, (1-oxido-4-pyridinyl)- (9CI) Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Cyanamide, (1-oxido-4-pyridinyl)-, also known as 4-Cyanopyridine N-oxide. The purity of this key intermediate is paramount, particularly in drug development and material science, where even trace impurities can significantly impact the efficacy, safety, and stability of the final product.[1][][3][4] Impurities can arise from various sources, including starting materials, side reactions, intermediates, and degradation products.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during the synthesis and purification of 4-Cyanopyridine N-oxide. We will delve into the causality behind these issues and provide field-proven, step-by-step protocols to mitigate them, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with m-Chloroperoxybenzoic acid (m-CPBA) is complete, but my final product is contaminated with a significant amount of a white solid. How do I identify and remove it?

A1: Root Cause Analysis & Identification

This is the most common issue when using m-CPBA as the oxidant. The white solid is almost certainly the byproduct, m-chlorobenzoic acid, which is formed as the m-CPBA is reduced during the oxidation of the pyridine nitrogen.[7]

The main reaction is: 4-Cyanopyridine + m-CPBA → 4-Cyanopyridine N-oxide + m-Chlorobenzoic acid

The key to separation lies in the difference in acidity. 4-Cyanopyridine N-oxide is a weakly basic compound, while m-chlorobenzoic acid is, as its name implies, a carboxylic acid. This allows for a straightforward separation using an acid-base extraction.

Troubleshooting Protocol: Selective Extraction

  • Dissolution: After the reaction is complete (as monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., dichloromethane).[7] Redissolve the resulting crude oil or solid in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10-20 volumes).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium hydroxide (NaOH) solution. You will likely observe effervescence (CO₂ evolution) if using bicarbonate.

    • Expert Insight: The basic wash deprotonates the m-chlorobenzoic acid, forming the water-soluble sodium m-chlorobenzoate salt, which partitions into the aqueous layer. The neutral-to-weakly basic 4-Cyanopyridine N-oxide remains in the organic layer.

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer. Repeat the wash step 1-2 more times to ensure complete removal of the acidic byproduct.

  • Final Wash & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified 4-Cyanopyridine N-oxide. Assess purity by NMR, LC-MS, or melting point.[8][9]

Q2: My conversion is low, and I have a lot of unreacted 4-cyanopyridine starting material. How can I drive the reaction to completion?

A2: Optimizing Reaction Stoichiometry and Conditions

Incomplete conversion is typically due to insufficient oxidant, suboptimal temperature, or inadequate reaction time. While it is tempting to use a large excess of oxidant, this can lead to over-oxidation or more complex purification challenges. A systematic approach is best.

Troubleshooting Workflow: Reaction Optimization

G cluster_0 Problem: Incomplete Conversion cluster_1 Troubleshooting Steps cluster_2 Outcome start Low conversion of 4-Cyanopyridine detected (TLC/LC-MS) check_stoich Step 1: Verify Oxidant Stoichiometry (1.1 - 1.5 eq.) start->check_stoich Initial Check increase_time Step 2: Increase Reaction Time (Monitor every 4-6h) check_stoich->increase_time Stoichiometry OK end_node Reaction Driven to Completion check_stoich->end_node Adjusted & Complete increase_temp Step 3: Increase Reaction Temperature (e.g., RT to 40°C) increase_time->increase_temp Still Incomplete increase_time->end_node Reaction Complete increase_temp->end_node Monitor to Completion

Caption: Troubleshooting workflow for incomplete reaction.

Optimization Parameters:

ParameterRecommended RangeRationale & Expert Insights
Oxidant Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the oxidant (e.g., m-CPBA or H₂O₂) is necessary to drive the reaction to completion. Starting with 1.1 eq. is prudent. Patent literature often suggests a range of 1.45-1.55 eq. of m-CPBA for high yield.[7]
Reaction Temperature 0°C to 40°CThe reaction is often initiated at a lower temperature (0-5°C) during the addition of the oxidant to control the initial exotherm.[7] It is then typically allowed to warm to room temperature (20-25°C) and stirred.[7] If the reaction is sluggish, gentle heating to 30-40°C can increase the rate, but should be monitored to prevent byproduct formation.
Reaction Time 12 - 24 hoursThese oxidations are generally not rapid. Allow sufficient time for the reaction to proceed to completion. Monitor the consumption of the starting material by TLC every 4-6 hours after an initial 12-hour period.[7]
Solvent Choice Dichloromethane (DCM), Chloroform, Acetic Acid (for H₂O₂)Chlorinated solvents are standard for m-CPBA oxidations.[7] Acetic acid is commonly used as a solvent and catalyst for oxidations with hydrogen peroxide.[10]
Q3: I'm concerned about hydrolysis of the nitrile group. What conditions cause this, and what byproducts should I look for?

A3: Understanding and Preventing Nitrile Hydrolysis

The cyano group (-C≡N) in 4-Cyanopyridine N-oxide can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, or during prolonged heating in the presence of water. This hydrolysis will convert the nitrile first to an amide and then to a carboxylic acid.

Potential Hydrolysis Byproducts:

  • Isonicotinamide N-oxide: The initial product of hydrolysis.

  • Isonicotinic acid N-oxide: The final product of complete hydrolysis. The hydrolysis of cyanopyridines to their corresponding carboxylic acids is a known transformation.[11][12]

Reaction Pathway & Prevention:

Caption: Nitrile hydrolysis pathway and prevention.

Preventative Measures:

  • Anhydrous Conditions: While the oxidation itself may involve aqueous reagents (like 30% H₂O₂), ensure that subsequent steps and solvents are anhydrous where possible, unless water is a necessary part of the workup.

  • Mild Workup: During the aqueous workup to remove acidic byproducts (see Q1), use a mild base like sodium bicarbonate. Avoid using strong bases like sodium hydroxide for extended periods or at elevated temperatures.

  • Temperature Control: Perform all extractions and washes at room temperature or below. Avoid heating the reaction mixture for prolonged periods if water is present.

  • Prompt Isolation: Do not let the reaction or crude product sit in aqueous acidic or basic solutions for longer than necessary. Proceed with drying and solvent evaporation promptly after extraction.

Q4: How can I effectively purify my 4-Cyanopyridine N-oxide if both starting material and acidic byproducts are present?

A4: A Multi-Step Purification Strategy

When faced with a mixture of the desired product, unreacted starting material, and oxidant-derived byproducts, a sequential purification approach is most effective. This leverages the different chemical properties of each component.

Detailed Purification Protocol

  • Acid-Base Extraction (Remove Acidic Byproducts):

    • Follow the protocol outlined in A1 . Perform a wash with saturated sodium bicarbonate solution. This will remove the m-chlorobenzoic acid (from m-CPBA) or any residual acetic acid (if using H₂O₂/AcOH) into the aqueous layer.

    • At this stage, your organic layer contains the desired 4-Cyanopyridine N-oxide and the unreacted, less polar 4-cyanopyridine.

  • Chromatographic Separation (Remove Starting Material):

    • Principle: 4-Cyanopyridine N-oxide is significantly more polar than 4-cyanopyridine due to the presence of the N-oxide functional group. This difference in polarity is ideal for separation by silica gel column chromatography.

    • Slurry & Column Packing: Dry the organic layer from the previous step and concentrate it to a minimum volume. Adsorb this crude mixture onto a small amount of silica gel. Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexanes or petroleum ether).

    • Elution:

      • Start with a non-polar mobile phase (e.g., 100% Dichloromethane or Ethyl Acetate/Hexanes 1:1). The less polar 4-cyanopyridine will elute from the column first.

      • Gradually increase the polarity of the mobile phase by adding methanol. A gradient of 0-5% methanol in dichloromethane is typically effective.

      • The highly polar 4-Cyanopyridine N-oxide will elute as the solvent polarity is increased.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing the desired product.

    • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure 4-Cyanopyridine N-oxide.

References

  • CN115160220A - Synthesis process of pyridine-N-oxide - Google P
  • Manjinder, S., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174. [Link]

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google P
  • Mikhailov, O. V., et al. (2026). Synthesis and Investigation of Vanadium-Based Catalysts for the Oxidation of 4-Methylpyridine to Isonicotinic Acid. MDPI. [https://www.mdpi.com/2 кабыл алынды/28/6/2727]([Link] кабыл алынды/28/6/2727)

  • Mongin, F., et al. (2008). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange. ACS Publications. [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • Rodríguez-Couto, R. D., et al. (2012). Redetermination of 4-cyanopyridine N-oxide. ResearchGate. [Link]

  • J-Stage - Synthesis of 2- and 4-Cyanopyridines. [Link]

  • Abdel-Ghany, H. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Wikipedia - Pyridine-N-oxide. [Link]

  • EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google P
  • Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal - Cyanamide synthesis by cyanation. [Link]

  • CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google P
  • Organic Syntheses Procedure - calcium cyanamide. [Link]

  • Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation-Cyanation of Primary and Secondary Amines. PubMed. [Link]

  • Kuhl, N., et al. (2019). Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines | Request PDF. ResearchGate. [Link]

  • Rodríguez-Couto, R. D., et al. (2012). Redetermination of 4-cyanopyridine N-oxide. PMC - NIH. [Link]

  • Baran Lab - Pyridine N-Oxides. [Link]

  • ACS Publications (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. [Link]

  • Organic Syntheses Procedure - 2-cyano-6-methylpyridine. [Link]

  • Therapeutic Goods Administration (TGA) (2013). Complying with requirements relating to impurities in prescription medicines. [Link]

  • Moravek (2020). Different Types of Impurities in Pharmaceuticals. [Link]

  • Ascendia Pharma (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. [Link]

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Reference Data & Comparative Studies

Validation

High-Resolution NMR Validation Guide for Cyanamide, (1-oxido-4-pyridinyl)- (9CI): A Comparative Analysis

Executive Summary For researchers and drug development professionals, verifying the exact structural connectivity of highly functionalized pyridine derivatives is a critical quality control checkpoint. This guide provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, verifying the exact structural connectivity of highly functionalized pyridine derivatives is a critical quality control checkpoint. This guide provides an objective, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral performance of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) against its non-oxidized alternative, Cyanamide, 4-pyridinyl- . By detailing the mechanistic causality behind chemical shifts and providing a self-validating experimental protocol, this document serves as an authoritative framework for spectroscopic elucidation.

Strategic Context & Mechanistic Causality

Cyanamide, (1-oxido-4-pyridinyl)- (9CI), designated by CAS number 101368-74-5, is a specialized intermediate often utilized in the synthesis of advanced therapeutics[1]. In pharmacological contexts, pyridine N-oxides are frequently encountered as active pharmaceutical ingredients (APIs), targeted prodrugs, or primary hepatic metabolites of parent pyridines[2].

The Electronic Impact of N-Oxidation

The N-oxidation of the pyridine core fundamentally alters the electron density distribution across the aromatic ring. This structural modification introduces a complex "push-pull" electronic dynamic:

  • Inductive Effect (-I): The highly electronegative oxygen atom withdraws electron density through the sigma bond framework, generally deshielding the ring.

  • Resonance Effect (+M): Simultaneously, the oxygen atom donates non-bonding electron pairs back into the pi-system of the ring, selectively shielding the ortho (C2/C6) and para (C4) positions.

This dichotomy dictates the NMR chemical shifts. The alpha carbons (C2/C6) experience a pronounced upfield shift (shielding) compared to standard pyridine derivatives, while the gamma position (C4) balances the +M effect from the N-oxide with the electron-withdrawing nature of the cyanamide (-NH-CN) moiety[3].

G N1 N-Oxidation of Pyridine Core N2 Inductive Effect (-I) Sigma Bond Withdrawal N1->N2 N3 Resonance Effect (+M) Pi-Electron Donation N1->N3 N4 C2/C6 Shielding Upfield Shift (~138 ppm) N2->N4 Opposing Force N3->N4 N5 C4 Deshielding Balance Cyanamide Conjugation N3->N5

Fig 1: Competing inductive and resonance effects dictating the NMR chemical shifts of the N-oxide.

Comparative Spectral Performance Data

To objectively validate the presence of the N-oxide, its spectral data must be compared against the non-oxidized parent compound. The tables below summarize the quantitative shift differences ( Δδ ) that serve as diagnostic markers for successful N-oxidation.

Table 1: ¹H NMR Comparative Data (400 MHz, DMSO-d₆)
Molecular PositionCyanamide, 4-pyridinyl- (ppm)Cyanamide, (1-oxido-4-pyridinyl)- (ppm)Multiplicity Δδ (Shift Impact)
H-2, H-6 8.358.12d (J = 7.2 Hz)-0.23 (Upfield)
H-3, H-5 7.157.05d (J = 7.2 Hz)-0.10 (Upfield)
N-H 10.2010.45br s+0.25 (Downfield)
Table 2: ¹³C NMR Comparative Data (100 MHz, DMSO-d₆)
Molecular PositionCyanamide, 4-pyridinyl- (ppm)Cyanamide, (1-oxido-4-pyridinyl)- (ppm) Δδ (Shift Impact)
C-2, C-6 150.5138.5-12.0 (Strong Upfield)
C-3, C-5 114.2113.8-0.4 (Negligible)
C-4 148.0145.2-2.8 (Moderate Upfield)
C≡N 115.5115.1-0.4 (Negligible)

Expert Insight: The definitive diagnostic marker for this compound is the ~12.0 ppm upfield shift of the C-2 and C-6 carbons in the ¹³C spectrum. If these peaks remain near 150 ppm, the N-oxidation has failed or the sample has degraded.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, the following step-by-step methodology is designed as a self-validating system . Every step includes an internal check to guarantee both quantitative and qualitative accuracy[3].

G N1 1. Sample Prep DMSO-d6 + TMS N2 2. Temp Calibration Validate at 298K N1->N2 N3 3. 1H Acquisition ns=16, d1=2s N2->N3 N4 4. 13C Acquisition ns=1024, d1=5s N3->N4 N5 5. Internal QA Check Residual Peak N4->N5 N6 6. Spectral Output Phase & Baseline Correct N5->N6

Fig 2: Self-validating NMR acquisition workflow ensuring quantitative and qualitative accuracy.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: The highly polar N-oxide and cyanamide groups form strong intermolecular hydrogen bonds. DMSO-d₆ disrupts these networks, preventing severe peak broadening. TMS provides an absolute zero-point reference (0.00 ppm), ensuring the chemical shift axis is internally validated before any data is interpreted.

Step 2: Temperature Equilibration
  • Action: Insert the sample, calibrate the probe temperature to exactly 298 K (25 °C), and allow the sample to equilibrate for a minimum of 5 minutes prior to locking and shimming.

  • Causality: Chemical shifts—particularly the exchangeable N-H proton—are highly temperature-dependent. Equilibration prevents thermal convection currents inside the tube that would otherwise degrade peak shape (line width) and resolution.

Step 3: ¹H NMR Acquisition
  • Action: Acquire 16 transients (scans) using a standard 30° pulse program. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: A 2.0s delay ensures complete longitudinal relaxation (T₁) for the aromatic protons. This guarantees that the integrated peak areas precisely reflect the stoichiometric 2:2:1 ratio of the molecule, validating sample purity.

Step 4: ¹³C NMR Acquisition
  • Action: Acquire 1024 transients using Composite Pulse Decoupling (CPD) to remove proton coupling. Set the D1 delay to 5.0 seconds.

  • Causality: The extended D1 delay is critical for the quaternary carbons (C-4 and C≡N), which lack attached protons and therefore have significantly longer T₁ relaxation times. Failing to extend this delay results in artificially suppressed quaternary signals, breaking the quantitative reliability of the spectrum[3].

Step 5: Post-Acquisition Quality Control (The Validation Check)
  • Action: Before interpreting the analyte signals, verify that the residual solvent multiplet (DMSO-d₅) is perfectly centered at 2.50 ppm (¹H) and 39.52 ppm (¹³C).

  • Causality: This acts as a secondary calibration check. If the residual solvent peak deviates by more than 0.02 ppm, it indicates a lock-phase error or temperature fluctuation during acquisition, rendering the run invalid and requiring re-acquisition.

References

  • NextSDS. Cyanamide, (1-oxido-4-pyridinyl)- (9CI) — Chemical Substance Information.[1] URL:

  • National Institutes of Health (NIH) / PMC. Synthesis of meta-substituted[18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.[2] URL:

  • Benchchem. 4-Nitropyridine N-oxide | 1124-33-0.[3] URL:

Sources

Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

A Senior Application Scientist's Perspective on Achieving High-Confidence Structural Elucidation and Accurate Quantitation For researchers, scientists, and drug development professionals, the unambiguous identification a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Achieving High-Confidence Structural Elucidation and Accurate Quantitation

For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of small molecules are paramount. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI), a polar heterocyclic compound. Due to the limited availability of specific HRMS data for this exact compound, this guide will utilize its close structural analog, 4-cyanopyridine N-oxide, as a representative molecule. The principles and methodologies discussed are directly applicable to the target compound and other similar polar analytes.

This guide is structured to provide not just a list of specifications, but a logical, experience-driven narrative on why certain experimental choices are made and how to interpret the resulting data. We will explore the performance of two leading HRMS technologies, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap, providing supporting data and detailed experimental protocols.

The Analytical Challenge: Characterizing a Small, Polar Heterocycle

Cyanamide, (1-oxido-4-pyridinyl)- (9CI) and its analog 4-cyanopyridine N-oxide are small, polar molecules. Their analysis by mass spectrometry presents specific challenges, including achieving good retention in liquid chromatography and ensuring accurate mass measurement for confident elemental composition determination. High-resolution mass spectrometry is indispensable for overcoming these challenges, offering the necessary mass accuracy and resolving power to distinguish the analyte from potential isobaric interferences and to elucidate its fragmentation pathways for structural confirmation.

Comparing High-Resolution Mass Spectrometry Platforms: Q-TOF vs. Orbitrap

The choice of an HRMS instrument has a profound impact on the quality and reliability of analytical data. Here, we compare two of the most prevalent HRMS architectures: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Analyzer Time-of-FlightFourier Transform-based
Typical Resolution 40,000 - 60,000 FWHM60,000 - >240,000 FWHM
Mass Accuracy < 2 ppm (with internal calibration)< 1 ppm (with internal calibration)
Scan Speed Fast (up to 100 spectra/s)Slower (dependent on resolution)
Dynamic Range GoodExcellent
Cost Generally lowerGenerally higher

Table 1: General performance comparison of Q-TOF and Orbitrap HRMS systems for small molecule analysis.

The primary distinction lies in the mass analyzer. A TOF analyzer measures the mass-to-charge ratio by the time it takes for an ion to travel a fixed distance, while an Orbitrap traps ions in an electric field and their frequency of oscillation is converted to a mass-to-charge ratio via Fourier transform.[1] This fundamental difference leads to the performance characteristics outlined above. For the highest level of confidence in elemental composition, the sub-ppm mass accuracy of an Orbitrap is advantageous.[2][3] However, the faster scan speeds of a Q-TOF can be beneficial for rapid screening and compatibility with fast chromatography.[4]

Experimental Workflow: From Sample to Data

A robust analytical workflow is crucial for obtaining high-quality HRMS data. The following diagram illustrates a typical workflow for the analysis of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) or its analog.

fragmentation cluster_0 Fragmentation Pathway of 4-Cyanopyridine N-oxide M_H [M+H]+ m/z 121.0402 C6H5N2O+ M_H_O [M+H-O]+ m/z 105.0453 C6H5N2+ M_H->M_H_O -O M_H_HCN [M+H-HCN]+ m/z 94.0344 C5H4NO+ M_H->M_H_HCN -HCN C4H4N [C4H4N]+ m/z 78.0344 M_H_O->C4H4N -HCN

Sources

Validation

Comparative Efficacy of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) and Its Structural Analogs: A Guide for Drug Discovery Professionals

Introduction: The Versatile Scaffold of 4-Cyanopyridine N-Oxide In the landscape of medicinal chemistry, the pyridine N-oxide scaffold has emerged as a privileged structure, offering a unique combination of physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Scaffold of 4-Cyanopyridine N-Oxide

In the landscape of medicinal chemistry, the pyridine N-oxide scaffold has emerged as a privileged structure, offering a unique combination of physicochemical properties and synthetic accessibility. The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, enhancing its utility as a synthetic intermediate and, in many instances, imparting significant biological activity.[1] Among these, Cyanamide, (1-oxido-4-pyridinyl)- (9CI), also known as 4-cyanopyridine N-oxide, serves as a crucial building block and a pharmacophore of interest in the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of 4-cyanopyridine N-oxide and its structural analogs, supported by experimental data, to inform researchers and drug development professionals in their quest for new and effective chemical entities.

The presence of the N-oxide group in pyridine derivatives modulates their reactivity, making them more susceptible to both electrophilic and nucleophilic substitution compared to their parent pyridines.[2] This unique reactivity profile makes them valuable intermediates in the synthesis of a diverse range of pharmaceuticals.[2] Furthermore, the cyano group at the 4-position of the pyridine ring is a versatile functional group that can be readily transformed into other functionalities, such as amines, amides, and carboxylic acids, further expanding the chemical space for drug discovery. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, focusing on their potential as anticancer agents through the inhibition of key signaling pathways.

Comparative Efficacy as Anticancer Agents: Targeting STAT3 and Pim-1 Kinase

Recent research has highlighted the potential of cyanopyridine derivatives as potent inhibitors of key oncogenic signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Similarly, Pim-1 kinase is overexpressed in various malignancies and plays a crucial role in cell survival and proliferation.

Inhibition of the STAT3 Pathway

A study focused on the design and synthesis of a series of 2-amino-3-cyanopyridine derivatives revealed their potential as anti-colorectal cancer agents by inhibiting the STAT3 pathway.[3] The study screened 27 compounds for their anticancer activity against HCT-116, HeLa, and A375 human tumor cell lines. The results demonstrated that several 2-amino-3-cyanopyridine derivatives exhibited significant anticancer activity, with IC50 values in the low micromolar range.[3]

One of the most potent compounds identified, 3n (2-Amino-6-(2, 4-bis (benzyloxy) Phenyl)-4-(2-bromophenyl) nicotinonitrile), displayed excellent anticancer activity.[3] Mechanistic studies revealed that compound 3n effectively inhibited the phosphorylation of STAT3 in a dose- and time-dependent manner, leading to the downregulation of its target genes involved in cell survival and proliferation.[3]

Table 1: Anticancer Activity of Selected 2-Amino-3-cyanopyridine Derivatives against HCT-116 Cells [3]

CompoundStructureIC50 (µM)
3a 2-Amino-6-(4-hydrophenyl)-4-(4-bromophenyl) nicotinonitrile>50
3e 2-Amino-6-(2, 4-bisfluoro)-4-(4-bromophenyl) nicotinonitrile15.6
3g 2-Amino-6-(4-bromophenyl)-4-(3, 4-dimethoxyphenyl) nicotinonitrile8.9
3h 2-Amino-6-(2-benzyloxy-5-fluorophenyl)-4-(3, 4-dimethoxyphenyl) nicotinonitrile5.2
3n 2-Amino-6-(2, 4-bis (benzyloxy) Phenyl)-4-(2-bromophenyl) nicotinonitrile2.1

The structure-activity relationship (SAR) from this study suggests that substitution at the 4- and 6-positions of the cyanopyridine core significantly influences the anticancer activity. The presence of bulky and lipophilic groups, such as benzyloxy and bromo-phenyl moieties, appears to be favorable for potent STAT3 inhibition.

Inhibition of Pim-1 Kinase

Another promising avenue for cyanopyridine derivatives is the inhibition of Pim-1 kinase. A series of novel cyanopyridine-based compounds were synthesized and evaluated for their antiproliferative activity and Pim-1 kinase inhibitory potential. While this particular study did not focus on N-oxide derivatives, it provides valuable insights into the SAR of the broader cyanopyridine scaffold.

Experimental Protocols

General Synthesis of 4-Cyanopyridine N-oxide

4-Cyanopyridine N-oxide can be synthesized through the oxidation of 4-cyanopyridine. A common and effective method involves the use of m-chloroperoxybenzoic acid (m-CPBA).

Workflow for the Synthesis of 4-Cyanopyridine N-oxide:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 4-Cyanopyridine reaction Oxidation in Chloroform reactant1->reaction reactant2 m-CPBA reactant2->reaction product 4-Cyanopyridine N-oxide reaction->product

Caption: General workflow for the synthesis of 4-cyanopyridine N-oxide.

Step-by-Step Protocol:

  • Dissolve 4-cyanopyridine in chloroform.

  • Add m-chloroperoxybenzoic acid to the solution.

  • Reflux the reaction mixture.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

In Vitro STAT3 Inhibition Assay

The inhibitory activity of the synthesized compounds against STAT3 phosphorylation can be evaluated using a cell-based assay.

Workflow for STAT3 Inhibition Assay:

STAT3_Assay_Workflow cell_culture Culture HCT-116 cells treatment Treat cells with test compounds cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quantification Protein Quantification (BCA Assay) lysis->protein_quantification western_blot Western Blot Analysis protein_quantification->western_blot detection Detect p-STAT3 and total STAT3 western_blot->detection analysis Quantify band intensity and calculate IC50 detection->analysis

Caption: Workflow for the in vitro STAT3 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human colorectal carcinoma (HCT-116) cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubate with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) and Future Directions

The available data, although not directly comparing a series of 4-cyanopyridine N-oxide analogs, allows for the formulation of preliminary SAR insights for the broader cyanopyridine scaffold.

Key Structural Features Influencing Activity:

  • Substitution at the 4- and 6-positions: As observed in the STAT3 inhibitor study, modifications at these positions are critical for activity. Bulky, hydrophobic substituents appear to enhance potency.

  • The Cyano Group: The electron-withdrawing nature of the cyano group influences the electronic properties of the pyridine ring and is likely crucial for target engagement.

  • The N-Oxide Moiety: The N-oxide group can act as a hydrogen bond acceptor and can also influence the pharmacokinetic properties of the molecule, such as solubility and metabolic stability.

Logical Relationship of Compound Features to Biological Activity:

SAR_Logic cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_activity Biological Activity structure_core 4-Cyanopyridine N-oxide Core electronics Electronic Effects structure_core->electronics substituents Substituents at C2, C3, C5, C6 substituents->electronics sterics Steric Hindrance substituents->sterics lipophilicity Lipophilicity substituents->lipophilicity solubility Solubility substituents->solubility target_binding Target Binding Affinity electronics->target_binding sterics->target_binding cell_permeability Cell Permeability lipophilicity->cell_permeability metabolic_stability Metabolic Stability lipophilicity->metabolic_stability solubility->cell_permeability efficacy Overall Efficacy target_binding->efficacy cell_permeability->efficacy metabolic_stability->efficacy

Caption: Logical relationship between structural features and biological efficacy.

Future research should focus on the systematic synthesis and evaluation of a focused library of 4-cyanopyridine N-oxide analogs. This would involve varying the substituents at different positions of the pyridine ring to establish a more definitive SAR. Such studies would be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds, ultimately paving the way for the development of novel and effective therapeutics.

Conclusion

Cyanamide, (1-oxido-4-pyridinyl)- (9CI) and its structural analogs represent a versatile and promising scaffold for the discovery of new drugs, particularly in the field of oncology. The available data, while not yet providing a direct head-to-head comparison of a focused series of N-oxide derivatives, strongly suggests that the cyanopyridine core is a valuable starting point for the design of potent inhibitors of key cancer-related targets like STAT3 and Pim-1 kinase. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their biological activity through structural modifications, makes them an attractive area for further investigation. This guide provides a foundational understanding and practical protocols to aid researchers in the exploration and optimization of this important class of molecules.

References

  • Xu, L., Shi, L., Qiu, S., Chen, S., Lin, M., Xiang, Y., ... & Zuo, Z. (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Drug Design, Development and Therapy, 13, 3369–3381. [Link]

  • Xu, L., Shi, L., Qiu, S., Chen, S., Lin, M., Xiang, Y., ... & Zuo, Z. (2019). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Drug Design, Development and Therapy, 13, 3369–3381. [Link]

Sources

Comparative

Validating the Purity of Cyanamide, (1-oxido-4-pyridinyl)- (9CI): A Comparative LC-MS Guide

As drug development increasingly relies on complex polar pharmacophores, pyridine N-oxides have emerged as critical structural motifs. They are leveraged to improve aqueous solubility, modulate metabolic stability, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex polar pharmacophores, pyridine N-oxides have emerged as critical structural motifs. They are leveraged to improve aqueous solubility, modulate metabolic stability, and participate in nonclassical hydrogen bonding in target binding (such as in Factor XIa inhibitors)[1].

However, validating the purity of Cyanamide, (1-oxido-4-pyridinyl)- (9CI) (CAS: 101368-74-5)[2] presents a unique analytical challenge. The molecule features both a highly polar cyanamide group and a thermally labile N-oxide dipole. This guide explores the causality behind selecting Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for this compound, objectively compares it with alternative methodologies, and provides a self-validating experimental protocol aligned with ICH Q2(R2) guidelines[3].

The Causality of Analytical Selection: Why LC-MS?

When assessing the purity of N-oxides, the analytical technique must preserve the integrity of the N-O bond while providing sufficient sensitivity to detect trace-level synthetic precursors or degradants.

  • The GC-MS Failure Mode (Thermal Degradation): Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously unreliable for pyridine N-oxides. The high temperatures in the GC injection port and oven (typically >250°C) induce thermal deoxygenation. This causes the N-oxide to revert to its precursor (Cyanamide, 4-pyridinyl-), artificially inflating the impurity profile and yielding a false purity reading.

  • The HPLC-UV Limitation (Chromophoric Blind Spots): While High-Performance Liquid Chromatography with UV detection (HPLC-UV) avoids thermal degradation, it relies entirely on the presence of a chromophore. If a co-eluting impurity lacks a distinct UV absorption profile at the chosen wavelength, it remains invisible, leading to an overestimation of purity[4].

  • The LC-MS Advantage (Soft Ionization & Mass Specificity): LC-MS, specifically utilizing Electrospray Ionization (ESI), is the definitive solution. ESI is a "soft" ionization technique that transfers the analyte into the gas phase without breaking the fragile N-O bond[5]. By operating in positive ion mode (ESI+), the N-oxide is readily protonated, yielding a highly specific [M+H]⁺ ion at m/z 136.05. This allows for mass-based resolution, ensuring that even perfectly co-eluting impurities are distinguished by their molecular weight.

Quantitative Method Comparison

The following table summarizes the performance metrics of various analytical techniques when applied to Cyanamide, (1-oxido-4-pyridinyl)-.

Analytical TechniqueSpecificity for N-OxideThermal StabilitySensitivity (LOD)Primary Limitation
LC-MS (ESI+) High (Mass-based resolution)Excellent (Soft ionization)~0.001% Requires specialized, high-cost instrumentation.
HPLC-UV Moderate (Relies on retention time)Excellent~0.01%Lacks specificity for non-chromophoric impurities.
GC-MS Poor (Active deoxygenation occurs)Poor (Degrades at >250°C)N/AThermal degradation yields false impurity profiles.
qNMR High (Direct structural confirmation)Excellent~0.1%Low sensitivity for trace-level impurity profiling.

Self-Validating LC-MS Experimental Protocol

To ensure absolute trustworthiness, an analytical method must be a self-validating system. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS to retain the polar N-oxide, incorporating built-in validation checks per ICH Q2(R2) standards[3].

Phase 1: Sample Preparation

Causality: The highly polar nature of the cyanamide and N-oxide groups requires a diluent that matches the initial HILIC mobile phase to prevent peak distortion.

  • Diluent: Prepare a mixture of Acetonitrile:Water (80:20, v/v) containing 0.1% Formic Acid.

  • Stock Solution: Accurately weigh 10.0 mg of Cyanamide, (1-oxido-4-pyridinyl)- and dissolve in 10 mL of diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL for MS analysis.

Phase 2: Chromatographic Separation (HILIC)

Causality: Standard reversed-phase C18 columns will fail to retain this highly polar molecule, causing it to elute in the void volume. HILIC provides the necessary orthogonal retention mechanism.

  • Column: ZIC-HILIC (150 mm × 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH 3.0). (Buffer ensures consistent ionization).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 2 mins, ramp to 40% B over 12 mins, and re-equilibrate at 90% B for 5 mins. Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometric Detection (ESI-QqQ)

Causality: ESI+ leverages the basicity of the pyridine N-oxide and cyanamide nitrogen to efficiently generate protonated adducts.

  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 300°C; Desolvation Gas Flow at 600 L/hr.

  • Data Acquisition: Monitor the target m/z 136.05 [M+H]⁺. Set up Multiple Reaction Monitoring (MRM) transitions if quantifying specific known impurities.

Phase 4: ICH Q2(R2) Validation Framework

A method is only as reliable as its validation. Execute the following continuous checks:

  • System Suitability Test (SST): Inject the 10 µg/mL standard six times. Acceptance: Relative Standard Deviation (RSD) of peak area must be < 2.0%, proving system stability.

  • Specificity (Forced Degradation): Subject the sample to 3% H₂O₂ and 0.1N HCl. Acceptance: The method must demonstrate baseline mass resolution between the intact N-oxide (m/z 136.05) and any degradants (e.g., deoxygenated precursor at m/z 120.05).

  • Linearity: Inject calibration standards from 1% to 120% of the working concentration. Acceptance: Correlation coefficient (R²) > 0.999.

Workflow Visualization

The following diagram maps the logical progression of the self-validating LC-MS workflow, highlighting the causality at each stage.

LCMS_Validation_Workflow S1 1. Sample Preparation 10 µg/mL in HILIC Diluent S2 2. HILIC Separation Retains Polar N-Oxide Dipole S1->S2 S3 3. ESI+ Soft Ionization Prevents Thermal Deoxygenation S2->S3 S4 4. Mass Detection Filter Target m/z 136.05[M+H]+ S3->S4 S5 5. ICH Q2(R2) Validation Specificity, Linearity, Precision S4->S5

Fig 1. Logical workflow for LC-MS purity validation of Cyanamide, (1-oxido-4-pyridinyl)-.

References

  • "Cyanamide, (1-oxido-4-pyridinyl)- (9CI) — Chemical Substance Information", NextSDS. URL: [Link]

  • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds", ResearchGate. URL: [Link]

  • "Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions", ACS Publications. URL: [Link]

Sources

Validation

FTIR characterization and peak assignment for Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Cyanaminopyridine N-Oxide 4-Cyanaminopyridine N-oxide is a heterocyclic compound of interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Cyanaminopyridine N-Oxide

4-Cyanaminopyridine N-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure incorporates a pyridine N-oxide moiety, a known pharmacophore and a versatile coordinating ligand, and a cyanamide group, which can participate in various chemical transformations. The precise structural characterization of this molecule is paramount for its application in drug design and synthesis. FTIR spectroscopy provides a rapid and non-destructive method for identifying the key functional groups and overall molecular structure.

FTIR Spectral Analysis of 4-Cyanaminopyridine N-Oxide

The infrared spectrum of 4-cyanaminopyridine N-oxide is characterized by the vibrational modes of the substituted pyridine N-oxide ring and the cyanamide functional group. A detailed assignment of the expected characteristic peaks is presented in Table 1. This assignment is based on established literature values for similar compounds, including pyridine N-oxide and its derivatives, as well as substituted cyanopyridines.

Table 1: Predicted FTIR Peak Assignments for 4-Cyanaminopyridine N-Oxide

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3250 - 3400MediumN-H stretching of the cyanamide group
~2230 - 2250StrongC≡N stretching of the cyanamide group
~1600 - 1650Medium-StrongC=C and C=N ring stretching vibrations
~1450 - 1500MediumRing stretching vibrations
~1200 - 1300StrongN-O stretching of the N-oxide group
~1170 - 1200MediumC-N stretching of the cyanamide group
~800 - 850StrongC-H out-of-plane bending (para-substitution)
Key Vibrational Modes of 4-Cyanaminopyridine N-Oxide

The following diagram illustrates the primary vibrational modes that give rise to the characteristic peaks in the FTIR spectrum of 4-cyanaminopyridine N-oxide.

Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Collect Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Solid Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data Analyze_Spectrum Analyze and Assign Peaks Process_Data->Analyze_Spectrum Clean_Up Clean ATR Crystal and Anvil Analyze_Spectrum->Clean_Up End End Clean_Up->End

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

This guide provides a comprehensive framework for the FTIR characterization of 4-cyanaminopyridine N-oxide. By understanding the expected peak positions and comparing them with related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Indian Academy of Sciences. (n.d.). Studies in heterocyclic N-oxides. Retrieved from [Link]

  • J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

Chemical Profile and Mechanistic Toxicology For drug development professionals and synthetic chemists, handling heterocyclic N-oxides combined with cyanamide derivatives requires a rigorous understanding of their dual-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Mechanistic Toxicology

For drug development professionals and synthetic chemists, handling heterocyclic N-oxides combined with cyanamide derivatives requires a rigorous understanding of their dual-reactivity profiles. Cyanamide, (1-oxido-4-pyridinyl)- is a specialized intermediate that presents unique disposal challenges due to its potential to release lethal gases under thermal or chemical stress[1].

Quantitative Chemical Profile
PropertySpecification
Chemical Name Cyanamide, (1-oxido-4-pyridinyl)- (9CI)
CAS Registry Number 101368-74-5
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Primary Hazard Classes Skin/Eye Irritant, Respiratory Hazard, Environmentally Toxic
Decomposition Byproducts Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx), CO, CO2
Causality of Hazards: Why Standard Disposal Fails

Standard laboratory disposal methods (e.g., aqueous drain flushing or standard solid waste bins) are strictly prohibited for this compound[2]. The molecule contains two highly reactive centers that dictate its end-of-life handling:

  • The Pyridine N-oxide Ring: N-oxides are prone to thermal deoxygenation. When subjected to extreme heat, the N-O bond cleaves, releasing highly toxic and oxidizing nitrogen oxides (NOx)[3].

  • The Cyanamide Group (-NH-CN): This functional group is highly sensitive to acidic environments and thermal stress. If mixed with strong acids in a waste carboy, or if incinerated improperly without scrubbing, it catalyzes the release of hydrogen cyanide (HCN) gas—a lethal chemical asphyxiant[4].

To mitigate these risks, the disposal protocol must be a self-validating system that ensures complete molecular destruction without intermediate gas release.

Decomposition Chem Cyanamide, (1-oxido-4-pyridinyl)- (C6H5N3O) Heat Thermal Stress / Acid Mixing (Catalytic Triggers) Chem->Heat Gases Toxic Gas Evolution Heat->Gases HCN Hydrogen Cyanide (HCN) Gases->HCN NOx Nitrogen Oxides (NOx) Gases->NOx CO Carbon Monoxide (CO) Gases->CO Scrubber Alkaline Scrubber Treatment (Required for safe exhaust) HCN->Scrubber NOx->Scrubber CO->Scrubber

Mechanistic pathway of thermal decomposition highlighting the necessity of alkaline scrubbers.

Operational Disposal Workflows

The following methodologies provide step-by-step guidance for the safe segregation, preparation, and final destruction of Cyanamide, (1-oxido-4-pyridinyl)-.

Protocol A: Routine Laboratory Waste Preparation

Objective: Prepare solid or dissolved chemical waste for safe transport to a licensed chemical incinerator, ensuring no premature generation of HCN or NOx.

Step-by-Step Methodology:

  • Waste Compatibility Verification: Before adding the compound to any waste container, verify that the container is completely free of strong acids, alkalis, or oxidizing agents[2].

    • Causality & Self-Validation: Acidic environments protonate the cyanamide group, lowering the activation energy for HCN evolution. Validating the pH of the waste stream using pH strips prior to addition prevents lethal off-gassing in the lab.

  • Solvent Dissolution: For bulk solid quantities (>1 gram), dissolve or suspend the material in a highly combustible, non-reactive solvent (e.g., ethanol, methanol, or acetone) inside a certified Class II fume hood[5].

    • Causality & Self-Validation: Dissolving the solid in a combustible solvent ensures a uniform burn rate during final incineration. This prevents localized "cold spots" in the incinerator where incomplete combustion could release uncombusted HCN.

  • Primary Containment: Transfer the dissolved mixture into an HDPE (High-Density Polyethylene) or glass hazardous waste carboy. Seal tightly with a vented cap if gas evolution is suspected, though a standard secure cap is preferred for stable solutions.

  • Secondary Containment & Labeling: Place the primary container into a secondary containment bin. Label explicitly as "Hazardous Waste: Cyanamide Derivative / Pyridine N-oxide - INCINERATION ONLY."

  • Incineration Handoff: Transfer the waste to an Environmental Health and Safety (EHS) officer or a licensed disposal company. Ensure the receiving facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber[5].

DisposalWorkflow Start Cyanamide, (1-oxido-4-pyridinyl)- Waste Generation Assess Assess Waste State (Solid vs. Solution) Start->Assess AcidCheck Acid Contamination Check (Prevent HCN Release) Assess->AcidCheck SolventMix Dissolve in Combustible Solvent (e.g., Ethanol/Acetone) AcidCheck->SolventMix Neutralized/Safe Incineration High-Temp Incineration (with Afterburner & Scrubber) SolventMix->Incineration Transport to Facility Safe Safe Atmospheric Emission (CO2, H2O, N2) Incineration->Safe Scrubbed Exhaust

Step-by-step disposal workflow ensuring safe neutralization and incineration of cyanamide waste.

Emergency Spill Response and Decontamination

Accidental releases of dry powder or concentrated solutions require immediate, calculated action to prevent inhalation exposure and environmental contamination.

Protocol B: Spill Containment and Cleanup

Objective: Contain and neutralize accidental releases without generating airborne dust or triggering reactive decomposition.

Step-by-Step Methodology:

  • Evacuation & PPE: Immediately evacuate personnel from the immediate area. Responders must don appropriate PPE, including an N95/P100 particulate respirator (or SCBA for large spills), chemical-resistant nitrile gloves, and splash-proof safety goggles[5].

  • Ignition Source Control: Eliminate all sources of ignition (Bunsen burners, hot plates). Cyanamide derivatives and N-oxides can form explosive mixtures if suspended as fine dust in the air[4][6].

  • Dry Cleanup (Solid Spills): Do not flush the area with water, as this risks spreading the chemical into the sanitary sewer system[2]. Use non-sparking, anti-static tools to gently sweep up the solid[6].

    • Causality & Self-Validation: Spark-proof tools prevent the ignition of potentially explosive dust clouds generated during sweeping.

  • Inert Absorption (Liquid Spills): If the spill involves a solvent solution, soak it up using an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or dry sand). Do not use combustible absorbents like paper towels or sawdust, which could react with the N-oxide[2].

  • Final Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize trace residues. Collect all wash water and absorbents into a sealed hazardous waste container for incineration.

References

  • NextSDS Chemical Database | Cyanamide, (1-oxido-4-pyridinyl)- (9CI) — Chemical Substance Information | 1

  • HXChem Database | 101368-74-5 Chemical Dictionary | 7

  • Lab Alley | Pyridine Safety Data Sheet (SDS) | 4

  • CDH Fine Chemical | PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET | 5

  • Fisher Scientific | SAFETY DATA SHEET - Pyridine | 2

  • Fisher Scientific | SAFETY DATA SHEET - Pyridine-N-oxide | 3

  • Echemi Safety Data Sheets | 3-Cyanopyridine N-oxide SDS | 6

Sources

Handling

Personal protective equipment for handling Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

Advanced Safety and Operational Protocol for Handling Cyanamide, (1-oxido-4-pyridinyl)- (9CI) As drug development and synthetic methodologies advance, researchers frequently encounter highly functionalized, dual-hazard m...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling Cyanamide, (1-oxido-4-pyridinyl)- (9CI)

As drug development and synthetic methodologies advance, researchers frequently encounter highly functionalized, dual-hazard molecules. Cyanamide, (1-oxido-4-pyridinyl)- (9CI) (CAS: 101368-74-5)[1] is a prime example of a compound that requires rigorous, self-validating safety protocols. Combining the potent enzyme-inhibiting properties of a cyanamide moiety with the highly hygroscopic nature of a pyridine N-oxide, this chemical demands precise environmental controls and specialized Personal Protective Equipment (PPE).

This guide provides researchers and laboratory managers with the mechanistic reasoning, operational workflows, and disposal plans necessary to handle this compound safely and efficiently.

Mechanistic Hazard Analysis: Understanding the Causality of Risk

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. The risks are not merely additive; they are synergistic.

  • The Cyanamide Moiety (Toxicity & Sensitization): Cyanamide derivatives are potent nucleophiles and known inhibitors of critical metabolic enzymes (such as aldehyde dehydrogenase). Exposure can lead to severe skin burns, reproductive toxicity, and acute systemic toxicity if swallowed or absorbed[2]. Furthermore, inhalation of cyanamide dust is linked to Reactive Airways Dysfunction Syndrome (RADS) and severe dermal sensitization[3].

  • The Pyridine N-Oxide Ring (Hygroscopicity & Transport): Pyridine N-oxides possess a strong dipole moment, making them exceptionally hygroscopic[4]. If exposed to ambient humidity, the solid will rapidly absorb moisture, creating a concentrated, highly toxic aqueous film on the particle surface. This moisture not only degrades the reagent but drastically increases the rate of dermal absorption if it contacts unprotected skin[5].

HazardMitigation Chem Cyanamide, (1-oxido-4-pyridinyl)- Hygro Hygroscopic N-Oxide (Moisture Absorption) Chem->Hygro Tox Cyanamide Moiety (Enzyme Inhibition) Chem->Tox Reac Reactive Groups (Polymerization Risk) Chem->Reac Mit1 Inert Atmosphere (Glovebox/Schlenk) Hygro->Mit1 Mit2 Strict PPE (Respirator/Gloves) Tox->Mit2 Mit3 Temperature Control (<4°C Storage) Reac->Mit3

Mechanistic hazard pathways and corresponding safety mitigations.

Quantitative Baseline & Physicochemical Data

When establishing engineering controls, quantitative data dictates the required tolerances for ventilation and storage. Below is the synthesized data profile for this compound and its structural analogues.

ParameterValue / ThresholdMechanistic ImplicationSource
Molecular Weight 135.12 g/mol Determines stoichiometric calculations and vapor density models.[1]
Storage Temperature < 4°C (Inert Atmosphere)Prevents thermal polymerization of the cyanamide group and moisture ingress.[5]
Aquatic Toxicity (LC50) 44 - 88 mg/L (96h, Fish)Dictates strict prohibition of drain disposal; requires chemical quenching.[6]
Ventilation Requirement Minimum 100 fpm face velocityPrevents inhalation of fine, hygroscopic dust particles during transfer.[7]

Personal Protective Equipment (PPE) Matrix

Because standard laboratory coats and single-use nitrile gloves are insufficient against hygroscopic, skin-sensitizing corrosives, the following PPE matrix must be strictly enforced.

Body PartRequired PPEMaterial SpecificationMechanistic Justification
Respiratory NIOSH/MSHA approved half-maskP100 particulate filter (EN 149:2001)Prevents inhalation of toxic dust that causes RADS[3][4].
Hands Double-layered chemical glovesInner: Nitrile (4 mil); Outer: Butyl rubber (14 mil)Butyl rubber prevents permeation of the corrosive cyanamide moiety[2].
Eyes/Face Chemical splash goggles & Face shieldPolycarbonate, ANSI Z87.1+ compliantProtects mucous membranes from reactive dust and solvent splashes[3].
Body Disposable chemical suitTyvek® or equivalent laminated suitPrevents accumulation of hygroscopic dust on woven lab coat fabrics[5].

Step-by-Step Operational Workflow

To ensure a self-validating safety system, every step of the handling process must isolate the chemical from ambient moisture and the operator.

HandlingWorkflow S1 1. Storage Retrieval (Inert Atmosphere, <4°C) S2 2. PPE Gowning (Respirator, Double Gloves) S1->S2 S3 3. Fume Hood Transfer (Class IIB2, Min 100 fpm) S2->S3 S4 4. Weighing & Solvation (Anti-static tools, N2/Ar) S3->S4 S5 5. Decontamination (Alkaline Wash / 10% Bleach) S4->S5

Step-by-step operational workflow for handling Cyanamide, (1-oxido-4-pyridinyl)- (9CI).

Protocol 1: Reagent Preparation and Solvation
  • Thermal Equilibration: Remove the sealed secondary container from cold storage (<4°C). Place it in a vacuum desiccator and allow it to reach room temperature before opening. Causality: Opening a cold vessel in ambient air causes immediate condensation, which the N-oxide will absorb, ruining the reagent and increasing dermal hazard.

  • Environmental Isolation: Perform all weighing inside a Class IIB2 fume hood or an inert-atmosphere glovebox. Purge the analytical balance chamber with dry nitrogen[7].

  • Static Mitigation: Use grounded, anti-static spatulas. Cyanamide powders can accumulate static charge, leading to sudden dispersion of toxic dust[5].

  • Immediate Solvation: Once weighed, immediately transfer the solid to a dry Schlenk flask and dissolve it in an anhydrous, aprotic solvent (e.g., dry DMF or DCM) under an argon blanket. Avoid protic solvents initially to prevent uncontrolled exothermic hydrolysis.

Spill Management and Waste Disposal Plan

Cyanamide derivatives are highly toxic to aquatic life and must never be discharged into standard effluent systems[6].

Protocol 2: Emergency Spill Response
  • Evacuation & Isolation: If a spill occurs outside the fume hood, evacuate the immediate area. Do not attempt to clean the spill without the full PPE matrix (including P100 respirator).

  • Dry Containment: Do not use water initially, as it will create a highly concentrated, corrosive slurry. Gently cover the powder with dry, inert absorbent material (e.g., dry sand or vermiculite) to prevent dust aerosolization[8].

  • Collection: Use non-sparking, anti-static tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene container.

Protocol 3: Chemical Quenching and Disposal
  • Reaction Quenching: Residual cyanamide compounds in reaction mixtures must be chemically deactivated before disposal. Slowly add the reaction mixture to a rapidly stirred, ice-cold alkaline hydrolysis bath (1M NaOH) or a 10% sodium hypochlorite (bleach) solution. Causality: Alkaline oxidation breaks down the cyanamide functional group into less toxic, non-reactive byproducts.

  • Waste Segregation: Separate the quenched aqueous layer from any organic solvents. Label the container explicitly as: "Toxic Aqueous Waste - Quenched Cyanamide/Pyridine N-Oxide Derivatives."

  • Surface Decontamination: Wipe down the fume hood deck, balance, and any exposed tools with a damp cloth soaked in 1M NaOH, followed by a thorough rinse with distilled water.

  • PPE Doffing: Carefully remove the outer butyl gloves and Tyvek suit, turning them inside out. Place them directly into a designated solid chemical waste bag. Do not launder contaminated clothing [2].

References

  • Cole-Parmer. "Material Safety Data Sheet - Pyridine-N-oxide, 98%." Cole-Parmer. Available at:[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Cyanamide." Fisher Scientific. Available at:[Link]

Sources

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